JTC-801: A Selective NOP Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selecti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of JTC-801, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. The information is intended to support further research and development of NOP receptor antagonists for various therapeutic applications, including pain management and neuropsychiatric disorders.
Core Pharmacology and Mechanism of Action
JTC-801 exhibits high affinity and selectivity for the human NOP receptor. Its antagonistic properties have been demonstrated through the inhibition of N/OFQ-induced signaling cascades.
Binding Affinity and Selectivity
JTC-801 demonstrates a significantly higher affinity for the NOP receptor compared to classical opioid receptors (μ, δ, and κ). This selectivity is crucial for minimizing off-target effects.
JTC-801 effectively antagonizes NOP receptor activation by N/OFQ. This has been demonstrated in vitro through the reversal of N/OFQ-mediated inhibition of adenylyl cyclase and in functional assays measuring G-protein coupling.
Assay
Cell Line/Preparation
Agonist
Parameter
Value
Reference
cAMP Accumulation
HeLa cells expressing hORL1
Nociceptin (1 nM)
IC₅₀
2.58 µM
[³⁵S]GTPγS Binding
Rat brain membranes
N/OFQ
Inhibition
JTC-801 (1 µM) reversed N/OFQ-stimulated binding
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. JTC-801 acts by blocking the initial binding of N/OFQ to the NOP receptor, thereby preventing these downstream effects.
The Function of JTC-801 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract JTC-801 is a potent and selective, orally active non-peptidic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801 is a potent and selective, orally active non-peptidic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth overview of the function of JTC-801 within the central nervous system (CNS). It consolidates key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to characterize its effects. The primary role of JTC-801 in the CNS is the modulation of pain and anxiety, with emerging research exploring its potential in other neurological and pathological conditions.
Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System
The N/OFQ system is the fourth member of the opioid family and plays a complex role in a variety of physiological and pathological processes within the CNS, including pain perception, mood, anxiety, and reward.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, N/OFQ.[2] Activation of the NOP receptor generally leads to the inhibition of neurotransmitter release. JTC-801, by antagonizing the NOP receptor, blocks the effects of endogenous N/OFQ, thereby modulating these downstream signaling pathways.
Mechanism of Action of JTC-801
JTC-801 acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) make it a valuable tool for investigating the specific functions of the N/OFQ system. By blocking N/OFQ binding, JTC-801 prevents the activation of G protein-dependent signaling cascades, which include the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.
Signaling Pathway of the NOP Receptor and JTC-801 Antagonism
The following diagram illustrates the signaling pathway of the NOP receptor and the antagonistic action of JTC-801.
Figure 1: NOP Receptor Signaling and JTC-801 Antagonism.
Quantitative Data on JTC-801
The following tables summarize the key quantitative data for JTC-801 from various preclinical studies.
Table 1: Receptor Binding Affinity and Potency
Parameter
Species
Preparation
Value
Reference
Ki (NOP Receptor)
Human
Recombinant (HeLa cells)
8.2 nM
IC50 ([³H]-nociceptin binding)
Human
Recombinant (HeLa cells)
94 ± 8.6 nM
Selectivity (vs. μ-opioid)
Human
-
~12.5-fold
Selectivity (vs. κ-opioid)
Human
-
~129-fold
Selectivity (vs. δ-opioid)
Human
-
~1055-fold
Table 2: In Vivo Efficacy in Pain Models
Animal Model
Species
Administration
Dosage
Effect
Reference
Neuropathic Pain (CCI)
Rat
Oral (in food)
0.03% - 0.06%
Alleviated heat-evoked hyperalgesia
Neuropathic Pain (L5 Spinal Nerve Transection)
Mouse
Oral
Dose-dependent
Relieved thermal hyperalgesia
Acute Pain (Formalin Test)
Rat
Intravenous
0.01 mg/kg (MED)
Reduced nociceptive response
Acute Pain (Formalin Test)
Rat
Oral
1 mg/kg (MED)
Reduced nociceptive response
Nociceptin-induced Allodynia
Mouse
-
0.3 mg/kg
Decreased allodynia
Table 3: In Vivo Efficacy in a PTSD Model
Animal Model
Species
Administration
Dosage
Effect
Reference
Single-Prolonged Stress (SPS)
Rat
Intraperitoneal
6 mg/kg (once daily)
Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
[³⁵S]-GTPγS Binding Assay
This assay measures the functional activity of G protein-coupled receptors.
Objective: To determine the antagonist effect of JTC-801 on N/OFQ-stimulated G protein activation.
Methodology:
Membrane Preparation: Rat brain tissues are homogenized in a buffer and centrifuged to isolate the cell membranes containing the NOP receptors.
Incubation: The brain membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of JTC-801.
Separation: The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound through rapid filtration.
Quantification: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. A decrease in [³⁵S]-GTPγS binding in the presence of JTC-801 indicates its antagonistic activity.
Figure 2: Workflow for [³⁵S]-GTPγS Binding Assay.
Rat Model of Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS)
Objective: To evaluate the therapeutic potential of JTC-801 in a model of co-morbid pain and anxiety.
Methodology:
SPS Procedure: Male Sprague Dawley rats are subjected to a single-prolonged stress paradigm, which involves a sequence of stressors (e.g., restraint, forced swim, and ether exposure).
JTC-801 Administration: A subset of SPS-exposed rats receives daily intraperitoneal injections of JTC-801 (e.g., 6 mg/kg) for a specified period (e.g., days 7-21 post-SPS).
Behavioral Testing:
Anxiety-like Behavior: Assessed using the elevated plus-maze, where an increase in time spent in the open arms indicates an anxiolytic effect.
Pain Sensitivity: Measured by withdrawal responses to thermal (e.g., plantar test) and mechanical (e.g., von Frey filaments) stimuli. A reversal of hyperalgesia and allodynia is indicative of an analgesic effect.
Biochemical and Molecular Analysis:
N/OFQ and Corticosterone Levels: Measured in serum, cerebrospinal fluid (CSF), and specific brain regions (e.g., amygdala, hippocampus, periaqueductal gray) using radioimmunoassay.
NOP Receptor Expression: Quantified in relevant brain regions using immunoblotting (protein) and real-time PCR (mRNA).
Figure 3: Experimental Workflow for the Rat SPS Model.
Emerging Roles of JTC-801
While the primary focus of JTC-801 research has been on pain and anxiety, recent studies have uncovered a potential role for this compound in cancer therapy. This appears to be independent of its NOP receptor antagonist activity and is related to the induction of a pH-dependent form of cell death termed "alkaliptosis" in cancer cells. This is an active area of investigation and falls outside the scope of its direct function in the central nervous system via NOP receptor antagonism.
Conclusion
JTC-801 is a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP receptor system in the central nervous system. Its function as a potent and selective NOP receptor antagonist has been demonstrated to effectively reverse pain and anxiety-like behaviors in preclinical models. The data suggest that NOP receptor antagonists like JTC-801 hold therapeutic potential for conditions involving co-morbid pain and anxiety, such as PTSD. Further research, including clinical trials, is necessary to translate these preclinical findings to human applications. Although early clinical trials for neuropathic and postoperative pain were initiated, they were suspended for undisclosed reasons.
JTC-801: A Technical Guide to its Modulation of the PI3K-Akt-mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals Abstract JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) recep...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines.[1][2] A primary mechanism underlying these effects is the downregulation of the phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This technical guide provides an in-depth overview of the effects of JTC-801 on this critical cellular pathway, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.
Introduction to JTC-801 and the PI3K-Akt-mTOR Pathway
JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective antagonist of the ORL1 receptor, a G protein-coupled receptor (GPCR). While initially investigated for its role in pain modulation, recent research has highlighted its potential as an anti-cancer agent.
The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.
Mechanism of Action: JTC-801 and PI3K-Akt-mTOR Inhibition
JTC-801 exerts its anti-cancer effects by inhibiting the PI3K-Akt-mTOR pathway, leading to decreased cell proliferation, migration, and invasion, and the induction of apoptosis. The primary molecular event is the significant reduction in the phosphorylation of key proteins in this cascade, namely Akt and mTOR, as well as the downstream effector p70S6K.
While the direct molecular link between ORL1 receptor antagonism by JTC-801 and the subsequent inhibition of the PI3K-Akt-mTOR pathway is an area of ongoing research, it is known that GPCRs can modulate PI3K/Akt signaling through various crosstalk mechanisms. It is hypothesized that by antagonizing the ORL1 receptor, JTC-801 disrupts a signaling cascade that normally promotes the activation of the PI3K-Akt-mTOR pathway in certain cancer cells.
Caption: Proposed mechanism of JTC-801 action on the PI3K-Akt-mTOR pathway.
Quantitative Data Summary
The inhibitory effects of JTC-801 on the PI3K-Akt-mTOR pathway have been quantified in studies on melanoma cells (M14) and osteosarcoma cells (U2OS). The key findings are summarized in the tables below.
Table 1: Effect of JTC-801 on Protein Phosphorylation
Cell Line
Treatment
p-Akt (fold change vs. control)
p-mTOR (fold change vs. control)
p-p70S6K (fold change vs. control)
Citation(s)
M14
10 µM JTC-801 (24h)
~0.5
~0.5
~0.5
Table 2: Phenotypic Effects of JTC-801
Cell Line
Assay
Treatment
Effect (vs. control)
Citation(s)
M14
Cell Proliferation (CCK-8)
10 µM JTC-801 (48h & 72h)
Significant decrease
M14
Cell Migration (Transwell)
10 µM JTC-801 (24h)
~2.3-fold decrease
M14
Cell Invasion (Transwell)
10 µM JTC-801 (24h)
~2.4-fold decrease
M14
Apoptosis (Annexin V/PI)
10 µM JTC-801 (24h)
15.74% vs 6.61% apoptotic cells
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of JTC-801 on the PI3K-Akt-mTOR pathway.
Western Blot Analysis of Protein Phosphorylation
This protocol details the detection of total and phosphorylated levels of Akt, mTOR, and p70S6K.
Caption: Workflow for Western blot analysis.
a. Cell Lysis and Protein Extraction:
Culture cells (e.g., M14 melanoma cells) to 70-80% confluency.
Treat cells with the desired concentration of JTC-801 (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein extracts.
b. Protein Quantification:
Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's protocol.
Prepare protein standards (e.g., Bovine Serum Albumin - BSA) and a standard curve.
Incubate samples and standards with the BCA working reagent.
Measure the absorbance at 562 nm using a microplate reader.
Calculate protein concentrations based on the standard curve.
c. SDS-PAGE and Protein Transfer:
Normalize protein concentrations for all samples.
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
Perform electrophoresis to separate proteins by size.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.
Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability and proliferation.
Caption: Workflow for the CCK-8 cell proliferation assay.
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
Treat cells in triplicate with various concentrations of JTC-801 or vehicle control.
Incubate for different time points (e.g., 24, 48, 72 hours).
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This assay assesses the effect of JTC-801 on the migratory and invasive capacity of cancer cells.
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for gelling. For migration assays, this step is omitted.
Pre-treat cells with JTC-801 or vehicle control for 24 hours.
Harvest and resuspend the cells in serum-free medium.
Seed the pre-treated cells into the upper chamber of the Transwell insert.
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubate for a period that allows for cell migration/invasion (e.g., 4-24 hours).
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
Count the stained cells in multiple fields of view under a microscope.
Express the results as the average number of migrated/invaded cells per field.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Treat cells with JTC-801 or vehicle control for the desired time (e.g., 24 hours).
Harvest the cells, including any floating cells from the culture medium.
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
Incubate at room temperature in the dark for 15 minutes.
Analyze the cells by flow cytometry within one hour.
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
JTC-801 demonstrates promising anti-cancer properties by effectively inhibiting the PI3K-Akt-mTOR signaling pathway. This leads to a reduction in cancer cell proliferation, migration, and invasion, and promotes apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of JTC-801 and evaluate its therapeutic potential. Further studies are warranted to elucidate the precise molecular link between ORL1 receptor antagonism and PI3K pathway modulation and to establish the efficacy of JTC-801 in preclinical in vivo models.
JTC-801 Induced Alkaliptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the novel anti-cancer compound JTC-801 and its mechanism of inducing a unique form of programmed cell...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel anti-cancer compound JTC-801 and its mechanism of inducing a unique form of programmed cell death known as alkaliptosis. JTC-801, initially identified as a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, exhibits potent cytotoxic effects against a broad range of cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). This document details the core signaling pathways, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.
Core Concepts of JTC-801-Induced Alkaliptosis
JTC-801 induces a pH-dependent form of regulated cell death termed alkaliptosis, which is distinct from other known cell death pathways such as apoptosis, necroptosis, and ferroptosis.[1][2][3] The cytotoxic effects of JTC-801 are specific to cancer cells, showing minimal impact on normal cells.[2][3] This selectivity is attributed to the unique pH environment of tumors. The induction of alkaliptosis by JTC-801 is primarily mediated through the activation of NF-κB signaling, leading to the transcriptional repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH (pHi).
Quantitative Data on JTC-801 Efficacy
The following tables summarize the quantitative data on the cytotoxic effects of JTC-801 on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of JTC-801 in Pancreatic Cancer and Other Cell Lines
Cell Line
Cancer Type
JTC-801 Concentration (µM)
Treatment Duration (hours)
Cell Viability (%)
PANC1
Pancreatic
1.25 - 20
24
Dose-dependent decrease
MiaPaCa2
Pancreatic
1.25 - 20
24
Dose-dependent decrease
CFPAC1
Pancreatic
1.25 - 20
24
Dose-dependent decrease
PANC2.03
Pancreatic
1.25 - 20
24
Dose-dependent decrease
BxPc3
Pancreatic
1.25 - 20
24
Dose-dependent decrease
CAPAN2
Pancreatic
1.25 - 20
24
Dose-dependent decrease
mPSCs
Pancreatic Stellate
1.25 - 20
24
Dose-dependent decrease
hPDEs
Normal Pancreatic
1.25 - 20
24
Minimal effect
SK-MEL-28
Melanoma
Not specified
Not specified
Sensitive
PC-3
Prostate
Not specified
Not specified
Sensitive
786-0
Renal
Not specified
Not specified
Sensitive
SF-295
Glioblastoma
Not specified
Not specified
Sensitive
HCT116
Colon
Not specified
Not specified
Sensitive
OV-CAR3
Ovarian
Not specified
Not specified
Sensitive
HuH7
Liver
Not specified
Not specified
Sensitive
Data synthesized from dose-response curves presented in scientific literature. The original studies should be consulted for specific IC50 values.
Table 2: Effect of JTC-801 on CA9 Expression in Pancreatic Cancer Cells
Cell Line
Treatment
CA9 mRNA Expression
CA9 Protein Expression
PANC1
JTC-801 (10 µM, 24h)
Suppressed
Suppressed
MiaPaCa2
JTC-801 (10 µM, 24h)
Suppressed
Suppressed
PANC1
JTC-801 + IKKβ inhibitor
Reversed suppression
Reversed suppression
Table 3: In Vivo Efficacy of JTC-801 in Xenograft Tumor Models
Xenograft Cell Line
Tumor Type
JTC-801 Administration
Outcome
PANC1
Pancreatic
Oral
Inhibited tumor growth
MiaPaCa2
Pancreatic
Oral
Inhibited tumor growth
SK-MEL-28
Melanoma
Oral
Inhibited tumor growth
PC-3
Prostate
Oral
Inhibited tumor growth
786-0
Renal
Oral
Inhibited tumor growth
SF-295
Glioblastoma
Oral
Inhibited tumor growth
HCT116
Colon
Oral
Inhibited tumor growth
OV-CAR3
Ovarian
Oral
Inhibited tumor growth
HuH7
Liver
Oral
Inhibited tumor growth
KPC cells
Pancreatic (orthotopic)
Oral
Inhibited tumor growth and lung metastases
Signaling Pathways of JTC-801-Induced Alkaliptosis
JTC-801 triggers a cascade of molecular events culminating in alkaliptosis. The primary pathway involves the activation of the NF-κB signaling pathway, which in turn represses the expression of the CA9 gene. Another identified pathway contributing to this process is the ATP6V0D1-STAT3 pathway.
Caption: Signaling pathway of JTC-801-induced alkaliptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize JTC-801-induced alkaliptosis.
Cell Viability Assay
Objective: To determine the cytotoxic effects of JTC-801 on cancer cell lines.
Protocol:
Cell Seeding: Plate cancer cells (e.g., PANC1, MiaPaCa2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of JTC-801 (e.g., 1.25 µM to 20 µM) or vehicle control (DMSO) for 24 hours.
Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
Measurement: Measure luminescence using a plate reader.
Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for CA9 Expression
Objective: To quantify the protein expression level of CA9 following JTC-801 treatment.
Protocol:
Cell Lysis: Treat cells with JTC-801 (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities using densitometry software and normalize the CA9 signal to the loading control.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to JTC-801.
Protocol:
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
Treatment: Treat the transfected cells with JTC-801 (e.g., 10 µM) for a specified period (e.g., 6-24 hours).
Cell Lysis: Lyse the cells using a passive lysis buffer.
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating JTC-801-induced alkaliptosis.
Caption: Experimental workflow for JTC-801 research.
Conclusion
JTC-801 represents a promising therapeutic candidate for cancer treatment by inducing a novel form of cell death, alkaliptosis. Its specificity for cancer cells and efficacy in preclinical models, particularly for pancreatic cancer, warrant further investigation. The elucidation of its mechanism of action, centered on the NF-κB-mediated downregulation of CA9, provides a solid foundation for the development of targeted therapies that exploit the unique pH characteristics of the tumor microenvironment. This guide provides a comprehensive technical overview to support ongoing and future research in this exciting area of oncology drug development.
The Pharmacological Profile of JTC-801: A Selective Nociceptin/Orphanin FQ Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride, is a poten...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This small molecule has demonstrated significant anti-nociceptive properties in various preclinical models of acute and neuropathic pain.[4][5] Furthermore, emerging research has uncovered novel mechanisms of action for JTC-801, including the induction of a unique pH-dependent form of cell death termed "alkaliptosis" in cancer cells, highlighting its potential therapeutic versatility. This technical guide provides a comprehensive overview of the pharmacological profile of JTC-801, detailing its binding characteristics, in vitro and in vivo efficacy, and its impact on cellular signaling pathways.
Receptor Binding and Selectivity
JTC-801 exhibits high affinity and selectivity for the human NOP receptor. In vitro binding assays have consistently demonstrated its potent displacement of radiolabeled nociceptin. The compound shows significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its selectivity.
Table 1: Receptor Binding Affinity of JTC-801
Receptor
Preparation
Radioligand
Parameter
Value
Reference
Human NOP (ORL-1)
HeLa cell membranes
[³H]-Nociceptin
Kᵢ
8.2 nM
Human NOP (ORL-1)
HeLa cell membranes
[³H]-Nociceptin
IC₅₀
94 ± 8.6 nM
Human μ-opioid
CHO-K1 cell membranes
[³H]-Diprenorphine
Kᵢ
102.9 nM
Human κ-opioid
Not specified
Not specified
Kᵢ
1057.5 nM
Human δ-opioid
Not specified
Not specified
Kᵢ
8647.2 nM
Rat NOP (ORL-1)
Cerebrocortical membranes
Not specified
IC₅₀
472 nM
Rat μ-opioid
Cerebrocortical membranes
Not specified
IC₅₀
1831 nM
The selectivity profile of JTC-801 for the NOP receptor over the μ-, κ-, and δ-opioid receptors is approximately 12.5-, 129-, and 1055-fold, respectively.
In Vitro Pharmacology
Functional Antagonism at the NOP Receptor
JTC-801 functions as a competitive antagonist at the NOP receptor. In HeLa cells expressing the human NOP receptor, nociceptin typically inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation. JTC-801 effectively reverses this inhibition in a concentration-dependent manner, with an IC₅₀ of 2.58 μM. Importantly, JTC-801 alone does not modulate basal cAMP levels, indicating a lack of agonist or inverse agonist activity at the NOP receptor.
Induction of Alkaliptosis in Cancer Cells
Recent studies have revealed a novel anti-cancer activity of JTC-801. In various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), JTC-801 induces a form of programmed cell death known as alkaliptosis. This process is distinct from apoptosis and necroptosis and is characterized by an increase in intracellular pH.
The proposed mechanism involves the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9). CA9 is a key regulator of intracellular pH, and its downregulation by JTC-801 leads to cellular alkalinization and subsequent cell death.
In Vivo Pharmacology
JTC-801 has demonstrated significant analgesic effects in a variety of animal models of pain, with efficacy observed following both intravenous and oral administration.
Anti-nociceptive and Anti-hyperalgesic Effects
Nociceptin-Induced Allodynia: JTC-801 dose-dependently inhibits allodynia induced by intrathecal injection of nociceptin in mice.
Acute Pain Models: In the mouse hot-plate test, JTC-801 significantly prolongs the escape response latency. In the rat formalin test, it reduces the nociceptive response in both the first and second phases. Notably, this anti-nociceptive action is not blocked by the non-selective opioid antagonist naloxone, confirming its mediation through a non-classical opioid pathway.
Neuropathic Pain: In a rat model of chronic constriction injury (CCI), oral administration of JTC-801 alleviates heat-evoked hyperalgesia. It also reverses tactile allodynia in a dose-dependent manner in a spinal nerve ligation model.
Post-Traumatic Stress Disorder (PTSD) Model: In a rat model of PTSD, JTC-801 reversed stress-induced mechanical allodynia and thermal hyperalgesia.
Table 2: In Vivo Efficacy of JTC-801 in Pain Models
Animal Model
Pain Type
Administration
Minimum Effective Dose (MED) / ED₅₀
Effect
Reference
Mouse
Nociceptin-induced allodynia
i.v.
0.01 mg/kg
Inhibition of allodynia
Mouse
Nociceptin-induced allodynia
p.o.
1 mg/kg
Inhibition of allodynia
Mouse
Hot-plate test
i.v.
0.01 mg/kg
Prolonged escape latency
Mouse
Hot-plate test
p.o.
1 mg/kg
Prolonged escape latency
Rat
Formalin test (Phase 1 & 2)
i.v.
0.01 mg/kg
Reduced nociceptive response
Rat
Formalin test (Phase 1 & 2)
p.o.
1 mg/kg
Reduced nociceptive response
Mouse
Sciatic nerve injury
i.p.
ED₅₀: 0.83 mg/kg (mechanical), 1.02 mg/kg (cold)
Anti-allodynic effects
Rat
Chronic Constriction Injury
p.o. (in food)
0.03% - 0.06%
Normalized paw withdrawal latency
Rat
Single-prolonged stress (PTSD)
i.p.
6 mg/kg/day
Reversal of allodynia and hyperalgesia
Anti-Anxiety Effects
In a rat model of PTSD, JTC-801 treatment also reversed anxiety-like behavior.
Pharmacokinetics
JTC-801 is orally bioavailable and can cross the blood-brain barrier. In mice, the peak plasma concentration is reached between one and four hours after oral administration, with a plasma half-life of 8.2 hours. The compound accumulates in the liver, kidney, and pancreas.
Signaling Pathways
NOP Receptor-Mediated Signaling
The primary mechanism of action of JTC-801 involves the antagonism of the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by its endogenous ligand, nociceptin, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. JTC-801 blocks this signaling cascade.
NOP Receptor Signaling Pathway Antagonized by JTC-801.
Alkaliptosis Signaling Pathway in Cancer Cells
In cancer cells, JTC-801 induces a distinct signaling pathway leading to alkaliptosis. This involves the activation of NF-κB and the subsequent repression of carbonic anhydrase 9 (CA9).
JTC-801 Induced Alkaliptosis Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (NOP Receptor)
This protocol outlines the general steps for determining the binding affinity of JTC-801 for the NOP receptor.
Workflow for NOP Receptor Radioligand Binding Assay.
Detailed Steps:
Membrane Preparation: Membranes from HeLa cells stably expressing the human NOP receptor are suspended in a Tris-HCl buffer.
Incubation: The membrane suspension is incubated with a fixed concentration of [³H]-nociceptin and a range of concentrations of JTC-801.
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Formalin Test in Rats
This in vivo assay assesses the anti-nociceptive effects of a compound in a model of tonic pain.
Detailed Steps:
Acclimatization: Rats are allowed to acclimate to the testing environment.
Compound Administration: JTC-801 is administered either intravenously (e.g., 0.03 mg/kg) or orally (e.g., 3.0 mg/kg) at a predetermined time before the formalin injection.
Formalin Injection: A dilute solution of formalin (e.g., 50 μL of 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.
Observation: The animal's behavior is observed for a set period (e.g., 30 minutes). The total time spent licking, biting, or flinching the injected paw is recorded.
Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain. The duration of nociceptive behaviors in the JTC-801-treated group is compared to a vehicle-treated control group.
Conclusion
JTC-801 is a well-characterized, selective NOP receptor antagonist with robust anti-nociceptive and anti-allodynic effects in preclinical models of pain. Its oral bioavailability and ability to penetrate the central nervous system make it a promising therapeutic candidate. The discovery of its ability to induce alkaliptosis in cancer cells has opened up new avenues for its potential application in oncology. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.
Unveiling the Analgesic Potential of JTC-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demon...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demonstrated significant analgesic properties across a range of preclinical pain models. This technical guide provides an in-depth overview of the pharmacological profile of JTC-801, detailing its mechanism of action, binding affinities, and efficacy in acute, inflammatory, and neuropathic pain states. Comprehensive summaries of experimental protocols and quantitative data are presented to facilitate further research and development in the field of non-opioid analgesics.
Introduction
The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. The NOP receptor and its endogenous ligand, N/OFQ, represent a compelling target within the endogenous opioid system, distinct from the classical mu, delta, and kappa opioid receptors.[1] Activation of the NOP receptor can exert complex, often opposing, effects on nociception depending on the anatomical location and physiological context. JTC-801, by selectively antagonizing the NOP receptor, has emerged as a promising investigational compound for the treatment of various pain modalities.[1] This document serves as a comprehensive resource on the preclinical analgesic investigation of JTC-801.
Mechanism of Action: NOP Receptor Antagonism
JTC-801 exerts its analgesic effects by acting as a selective antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of N/OFQ, JTC-801 prevents this signaling cascade, thereby modulating downstream neuronal activity and attenuating pain signals.
Table 2: In Vivo Analgesic Efficacy of JTC-801 in Animal Models
Pain Model
Species
Assay
Route of Administration
Effective Dose (mg/kg)
Effect
Reference
Acute Pain
Mouse
Hot-Plate Test
i.v.
0.01 (MED)
Prolonged escape response latency
Acute Pain
Mouse
Hot-Plate Test
p.o.
1 (MED)
Prolonged escape response latency
Inflammatory Pain
Rat
Formalin Test (Phase 1)
i.v.
0.01 (MED)
Reduced nociceptive response
Inflammatory Pain
Rat
Formalin Test (Phase 1)
p.o.
1 (MED)
Reduced nociceptive response
Inflammatory Pain
Rat
Formalin Test (Phase 2)
i.v.
0.01 (MED)
Reduced nociceptive response
Inflammatory Pain
Rat
Formalin Test (Phase 2)
p.o.
1 (MED)
Reduced nociceptive response
Neuropathic Pain
Rat
Chronic Constriction Injury (CCI)
p.o. (in food)
0.03% and 0.06% (in diet)
Alleviated heat-evoked hyperalgesia
Neuropathic Pain
Rat
Paclitaxel-induced
Systemic
-
Alleviated mechanical allodynia
Post-Traumatic Stress Disorder (PTSD) Model
Rat
Single-Prolonged Stress (SPS)
i.p.
6 (daily)
Reversed mechanical allodynia and thermal hyperalgesia
MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below.
Hot-Plate Test (Acute Thermal Pain)
Caption: Hot-Plate Test Workflow. (Max Width: 760px)
Methodology:
Animal Acclimatization: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
Drug Administration: JTC-801 or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before testing.
Testing: Each animal is individually placed on a hot plate maintained at a constant temperature (typically 52-55°C).
Observation: The latency to the first sign of a nociceptive response, such as hind paw licking, shaking, or jumping, is recorded.
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
Formalin Test (Inflammatory Pain)
Caption: Formalin Test Workflow. (Max Width: 760px)
Methodology:
Animal Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.
Drug Administration: JTC-801 or vehicle is administered prior to the formalin injection.
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
Observation Periods: The animal's behavior is observed for two distinct phases:
JTC-801: A NOP Receptor Antagonist for Reversing Anxiety-Like Behavior
A Technical Guide for Researchers and Drug Development Professionals This technical guide provides an in-depth overview of JTC-801, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, al...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of JTC-801, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The document details the pharmacological profile of JTC-801 and its demonstrated efficacy in preclinical models of anxiety, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.
Core Mechanism of Action
JTC-801 exerts its effects by selectively blocking the NOP receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain, anxiety, and stress responses.[3][4] In conditions of stress, elevated levels of the endogenous ligand N/OFQ can lead to anxiety-like behaviors.[5] By antagonizing the NOP receptor, JTC-801 effectively reverses these effects, demonstrating anxiolytic properties, particularly under stressed conditions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of JTC-801.
Table 1: Receptor Binding Affinity of JTC-801
Receptor
Species
Ligand
Ki (nM)
IC50 (nM)
NOP (ORL1)
Human
[3H]-nociceptin
8.2
94 ± 8.6
NOP (ORL1)
Rat
472
μ-opioid
Human
102.9
325
μ-opioid
Rat
1831
κ-opioid
Human
1057.5
>10,000
δ-opioid
Human
8647.2
>10,000
Table 2: In Vitro Functional Activity of JTC-801
Assay
Cell Line
Agonist
JTC-801 Effect
IC50 (µM)
Forskolin-induced cAMP accumulation
HeLa (human NOP receptor expressing)
Nociceptin (1 nM)
Reverses inhibitory action
2.58
Table 3: In Vivo Efficacy of JTC-801 in a Rat Model of PTSD (Single-Prolonged Stress)
Behavioral Test
Animal Model
JTC-801 Dose
Outcome
Elevated Plus Maze
Sprague Dawley Rat (SPS model)
6 mg/kg i.p., once daily for 15 days
Reversed SPS-induced anxiety-like behavior
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of JTC-801 are provided below.
[35S]-GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors (GPCRs) like the NOP receptor.
Materials:
Rat brain membranes (cortical tissue)
[35S]-GTPγS (specific activity ~1250 Ci/mmol)
GDP
N/OFQ (agonist)
JTC-801
Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4
Glass fiber filters
Scintillation counter
Procedure:
Prepare rat brain membranes from cortical tissue as previously described.
Incubate the membranes (e.g., 10 µg protein) for 60 minutes at 25°C in the assay buffer containing [35S]-GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of the agonist (N/OFQ) in the presence or absence of JTC-801.
Terminate the reaction by rapid filtration through glass fiber filters.
Wash the filters with ice-cold buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Data are analyzed to determine the ability of JTC-801 to inhibit N/OFQ-stimulated [35S]-GTPγS binding.
cAMP Accumulation Assay
This assay determines the effect of JTC-801 on the inhibition of adenylyl cyclase activity mediated by NOP receptor activation.
Materials:
HeLa cells expressing the human NOP receptor
Forskolin
Nociceptin
JTC-801
cAMP assay kit (e.g., HTRF-based)
Cell culture medium and reagents
Procedure:
Culture HeLa cells expressing the human NOP receptor in appropriate plates.
Pre-incubate the cells with JTC-801 at various concentrations for a specified time.
Stimulate the cells with a fixed concentration of nociceptin (e.g., 1 nM) in the presence of forskolin to induce cAMP production.
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Analyze the data to determine the ability of JTC-801 to reverse the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety in rodents.
Apparatus:
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
Habituate the rats to the testing room for at least 1 hour before the test.
Place the rat in the center of the maze, facing an open arm.
Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).
Record the animal's movements using a video tracking system.
Analyze the following parameters:
Time spent in the open arms
Time spent in the closed arms
Number of entries into the open arms
Number of entries into the closed arms
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Conditioned Fear Test
This test assesses fear-associated learning and memory.
Apparatus:
A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (e.g., a tone).
A novel context chamber with different visual and olfactory cues.
Procedure:
Conditioning (Day 1): Place the rat in the conditioning chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.
Contextual Fear Testing (Day 2): Place the rat back into the conditioning chamber without presenting the auditory cue or the footshock. Measure the amount of time the animal spends "freezing" (a fear response characterized by immobility).
Cued Fear Testing (Day 3): Place the rat in the novel context chamber. After a baseline period, present the auditory cue without the footshock. Measure the freezing behavior in response to the cue.
Anxiolytic compounds are expected to reduce the freezing time in both the contextual and cued fear tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of JTC-801.
Caption: Experimental Workflow for the Elevated Plus Maze (EPM) Test.
Caption: Experimental Workflow for the Conditioned Fear Test.
Conclusion
JTC-801 is a potent and selective NOP receptor antagonist with demonstrated efficacy in reversing anxiety-like behaviors in preclinical models. Its mechanism of action, centered on the modulation of the N/OFQ-NOP receptor system, presents a promising avenue for the development of novel anxiolytic therapeutics. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of JTC-801 and other NOP receptor modulators.
JTC-801 In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals Introduction JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide recep...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] It has demonstrated significant potential in various preclinical models, exhibiting analgesic properties in acute and chronic pain, anxiolytic effects, and anti-cancer activity.[1][2] This document provides a comprehensive overview of the in vivo administration protocols for JTC-801 in mice, compiled from various research studies. It is intended to serve as a detailed guide for researchers designing and executing preclinical studies involving this compound.
JTC-801's mechanism of action primarily involves the blockade of the ORL1 receptor.[1] However, in the context of cancer, it has been shown to induce a pH-dependent cell death known as alkaliptosis. This is achieved by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[3] Furthermore, in melanoma cells, JTC-801 has been observed to suppress tumor growth by inhibiting the PI3K-Akt-mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of JTC-801 used in various mouse models. This information is intended to provide a starting point for dose-ranging studies and experimental design.
Mouse Model
Administration Route
Dosage
Frequency
Vehicle
Observed Effects
Nociceptin-induced Allodynia
Intravenous (i.v.)
≥ 0.01 mg/kg
Single dose
Not specified
Antagonism of allodynia
Nociceptin-induced Allodynia
Oral (p.o.)
≥ 1 mg/kg
Single dose
Not specified
Antagonism of allodynia
Hot-plate Test (Acute Pain)
Intravenous (i.v.)
≥ 0.01 mg/kg
Single dose
Not specified
Prolonged escape response latency
Hot-plate Test (Acute Pain)
Oral (p.o.)
≥ 1 mg/kg
Single dose
Not specified
Prolonged escape response latency
Post-traumatic Stress Disorder (PTSD) Model (Anxiety and Pain)
Intraperitoneal (i.p.)
6 mg/kg
Once daily
3% DMSO and 0.05% hydroxypropylcellulose
Reversal of mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Nitrous Oxide-induced Analgesia
Intraperitoneal (i.p.)
0.05 - 5 mg/kg
Single dose
Not specified
Suppression of analgesic effect
Cancer (Xenograft Tumors)
Oral gavage
10 or 20 mg/kg
Every day for two weeks
Not specified
Inhibition of tumor growth
Cancer (Orthotopic Pancreatic Tumors)
Oral gavage
20 mg/kg
Twice per week for four weeks
Not specified
Prolonged survival, reduced tumor size and weight
Experimental Protocols
Preparation of JTC-801 for In Vivo Administration
The solubility of JTC-801 can be a critical factor in preparing a homogenous solution for administration. The following are general guidelines based on published studies:
For Oral and Intravenous Administration: JTC-801 can be dissolved in 5% sorbitol.
For Intraperitoneal Administration: A common vehicle is a solution of 3% DMSO and 0.05% hydroxypropylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Preparation Steps:
Weigh the required amount of JTC-801 powder using an analytical balance.
In a sterile container, add the appropriate vehicle.
Gradually add the JTC-801 powder to the vehicle while vortexing or sonicating to ensure complete dissolution.
Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
Store the prepared solution as recommended by the manufacturer, protected from light.
Administration Routes
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
Materials:
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
Syringes (1 ml).
Procedure:
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
Once the needle is in the esophagus, slowly administer the JTC-801 solution.
Gently remove the needle and return the mouse to its cage.
Monitor the animal for any signs of distress.
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
25-27 gauge needles.
Syringes (1 ml).
Procedure:
Restrain the mouse, exposing the abdomen.
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
Insert the needle at a 30-45 degree angle.
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
Slowly inject the JTC-801 solution.
Withdraw the needle and return the mouse to its cage.
Observe the animal for any adverse reactions.
Intravenous injection, typically via the lateral tail vein, provides the most direct and rapid route of administration.
Materials:
27-30 gauge needles.
Syringes (1 ml).
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
Procedure:
Warm the mouse's tail to make the lateral veins more visible and accessible.
Place the mouse in a restraint device that allows access to the tail.
Disinfect the tail with an alcohol swab.
Identify one of the lateral tail veins.
Insert the needle, bevel up, into the vein at a shallow angle.
Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub or by the lack of resistance upon injecting a small volume.
Slowly inject the JTC-801 solution.
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Return the mouse to its cage and monitor for any complications.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of JTC-801 and a general experimental workflow for in vivo studies in mice.
Application Notes and Protocols: JTC-801 in the Rat Formalin Test
Audience: Researchers, scientists, and drug development professionals. Introduction: JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like1...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2][3] It has demonstrated potent anti-nociceptive effects in various animal models of acute and chronic pain.[1][2] The formalin test in rats is a widely used model of tonic chemical pain that assesses the efficacy of analgesic compounds. This test is characterized by a biphasic nociceptive response: an initial acute phase (Phase 1) resulting from direct chemical stimulation of nociceptors, followed by a tonic inflammatory phase (Phase 2) involving central sensitization in the dorsal horn of the spinal cord. JTC-801 has been shown to effectively reduce the nociceptive responses in both phases of the rat formalin test, suggesting its potential as a novel analgesic.
Mechanism of Action:
JTC-801 exerts its analgesic effects by blocking the NOP receptor. The N/OFQ-NOP receptor system is known to modulate nociceptive transmission. While the precise downstream signaling pathways of JTC-801 in the formalin test are not fully elucidated, studies in other pain models suggest the involvement of pathways like the PI3K/Akt signaling pathway in mitigating neuropathic pain. The anti-nociceptive action of JTC-801 is not inhibited by the general opioid antagonist naloxone, indicating its effects are independent of classical opioid receptors (mu, delta, and kappa).
Signaling Pathway of JTC-801 in Pain Modulation
Caption: JTC-801 acts as an antagonist at the NOP receptor, thereby modulating pain signaling pathways and producing analgesia.
Data Presentation: JTC-801 Dosage and Efficacy in the Rat Formalin Test
The following table summarizes the effective dosages of JTC-801 in reducing nociceptive behaviors in the rat formalin test as reported in the literature.
Administration Route
Dosage (Minimum Effective Dose)
Effect on Formalin Test Phases
Reference
Intravenous (i.v.)
0.01 mg/kg
Reduction of both Phase 1 and Phase 2 responses
Oral (p.o.)
1 mg/kg
Reduction of both Phase 1 and Phase 2 responses
Experimental Protocol: Rat Formalin Test for JTC-801 Evaluation
This protocol outlines the methodology for assessing the anti-nociceptive effects of JTC-801 using the rat formalin test.
1. Animals:
Species: Male Sprague-Dawley rats.
Weight: 210-220 grams are reported to show a more intense response compared to older, heavier rats.
Acclimation: Animals should be acclimated to the housing facilities for at least 7-10 days before the experiment and to the testing environment to minimize stress-induced variability.
2. Materials:
JTC-801
Vehicle for JTC-801 (e.g., 5% sorbitol for intravenous administration)
Formalin solution (e.g., 5% in saline). Concentrations can range from 1% to 5%, with 5% inducing a robust response.
Syringes and needles for administration.
Observation chambers (e.g., clear Plexiglas boxes) with a mirror placed to allow for unobstructed observation of the paws.
Video recording equipment (optional, but recommended for unbiased scoring).
Timer.
3. Experimental Workflow:
Caption: Workflow for evaluating JTC-801 in the rat formalin test.
4. Procedure:
Drug Preparation: Prepare JTC-801 in the appropriate vehicle at the desired concentrations.
Acclimation to Observation Chamber: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation.
JTC-801 Administration:
Intravenous (i.v.): Administer JTC-801 or vehicle into the tail vein 5 minutes before the formalin injection.
Oral (p.o.): Administer JTC-801 or vehicle by oral gavage 60 minutes before the formalin injection.
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a microsyringe.
Behavioral Observation and Scoring: Immediately after the formalin injection, start recording the animal's behavior for 60 minutes. The nociceptive response is quantified by measuring the amount of time the animal spends licking, biting, or flinching/shaking the injected paw.
A cumulative time spent in nociceptive behaviors is recorded for each phase.
5. Data Analysis:
The total time spent licking, biting, or flinching is calculated for both Phase 1 and Phase 2 for each animal.
The data should be expressed as the mean ± standard error of the mean (SEM).
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the responses in the JTC-801 treated groups with the vehicle control group.
A p-value of < 0.05 is typically considered statistically significant.
JTC-801 demonstrates significant anti-nociceptive properties in the rat formalin test, effectively attenuating both the acute and tonic phases of the pain response. The provided dosages and protocol offer a solid foundation for researchers investigating the analgesic potential of this NOP receptor antagonist. Careful adherence to the experimental design and scoring methodology is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for JTC-801 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals Introduction JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) rece...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It displays high affinity for the NOP receptor with a Ki value of 8.2 nM and exhibits significant selectivity over other opioid receptors.[1][4] JTC-801's ability to modulate the NOP receptor signaling pathway makes it a valuable tool in neuroscience research, particularly in studies related to pain, anxiety, and stress-related disorders. Recent studies have also explored its potential in cancer research, where it has been shown to induce pH-dependent cell death in cancer cells and inhibit the PI3K-Akt-mTOR signaling pathway in melanoma.
Accurate and consistent preparation of JTC-801 stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for JTC-801 due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of JTC-801 stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for JTC-801 is presented in the table below for easy reference.
Property
Value
Source(s)
Molecular Weight
447.96 g/mol
Molecular Formula
C₂₆H₂₅N₃O₂・HCl
Appearance
White to off-white solid
Purity
≥98%
Solubility in DMSO
≥ 22.4 mg/mL to 100 mg/mL
Storage (Powder)
4°C, sealed from moisture
Storage (in DMSO)
-20°C for 1 month; -80°C for 6 months
Experimental Protocols
Protocol 1: Preparation of a 10 mM JTC-801 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of JTC-801 in high-purity, anhydrous DMSO.
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials
Vortex mixer
Pipettes and sterile filter tips
Procedure:
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM solution:
Mass (mg) = 10 mM x 1 mL x 447.96 g/mol / 1000 = 4.48 mg
Weighing:
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
Carefully weigh 4.48 mg of JTC-801 powder directly into the tared tube.
Dissolution:
Add 1 mL of anhydrous DMSO to the tube containing the JTC-801 powder.
Tightly cap the tube and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. However, always check for the compound's temperature sensitivity. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.
Aliquoting and Storage:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
Clearly label each aliquot with the compound name (JTC-801), concentration (10 mM), solvent (DMSO), and the date of preparation.
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). The stock solution should be sealed and protected from moisture.
Safety and Handling Precautions
JTC-801 should be handled in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Avoid the formation of dust and aerosols during weighing and handling of the powder.
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with care and avoid direct contact.
Consult the Safety Data Sheet (SDS) for JTC-801 for complete safety information.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of a JTC-801 stock solution.
Caption: Workflow for preparing JTC-801 stock solution in DMSO.
Signaling Pathway
JTC-801 acts as an antagonist to the NOP receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. JTC-801 blocks this interaction, thereby inhibiting the downstream signaling cascade.
Caption: Antagonistic action of JTC-801 on the NOP receptor signaling pathway.
JTC-801 Application in Hot-Plate and Tail-Flick Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-li...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP receptor system is a key player in the modulation of various physiological processes, including pain, anxiety, and reward.[3] JTC-801 has demonstrated significant anti-nociceptive effects in various preclinical models of acute and chronic pain, making it a valuable tool for pain research and the development of novel analgesics.[1][3] This document provides detailed application notes and protocols for utilizing JTC-801 in two standard thermal nociception assays: the hot-plate test and the tail-flick test.
Mechanism of Action: NOP Receptor Antagonism
JTC-801 exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability. By antagonizing the NOP receptor, JTC-801 can prevent these downstream signaling events, thereby modulating nociceptive pathways.
Diagram 1: JTC-801 Mechanism of Action at the NOP Receptor.
Data Presentation: JTC-801 in Thermal Nociception Assays
The following tables summarize the reported effects of JTC-801 in the hot-plate and tail-flick assays.
Table 1: Effect of JTC-801 in the Mouse Hot-Plate Test
Administration Route
Dose (mg/kg)
Effect on Escape Response Latency (ERL)
Reference
Intravenous (i.v.)
0.01
Minimum Effective Dose (MED) for prolonging ERL
Oral (p.o.)
1
Minimum Effective Dose (MED) for prolonging ERL
Table 2: Application of JTC-801 in the Mouse Tail-Flick Test
Context of Use
Doses of JTC-801 (i.p.)
Observed Effect
Reference
Antagonism of Nitrous Oxide-Induced Analgesia
0.05 - 5 mg/kg
Suppressed the analgesic effect of N₂O
Note: The tail-flick data primarily demonstrates JTC-801's ability to antagonize other analgesics, rather than its intrinsic dose-dependent analgesic effect in this assay.
Experimental Protocols
Hot-Plate Assay
The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinally organized pain responses.
Diagram 2: Experimental Workflow for the Hot-Plate Assay.
Materials:
Hot-plate apparatus with precise temperature control
Vehicle (e.g., 5% gum arabic in saline for oral administration, saline for intravenous)
Rodents (mice or rats)
Procedure:
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
Apparatus Preparation: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
Drug Administration: Administer JTC-801 or vehicle via the desired route (e.g., intravenously 5 minutes before the test, or orally 30-60 minutes before the test).
Baseline Measurement (Optional but Recommended): Before drug administration, a baseline latency can be determined for each animal. A cutoff time (e.g., 30 seconds) should be established to prevent tissue damage. Animals with excessively high or low baseline latencies may be excluded.
Testing:
Gently place the animal on the heated surface of the hot plate and start the timer immediately.
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
Stop the timer at the first sign of a nocifensive response. This time is the escape response latency (ERL).
If the animal does not respond within the predetermined cutoff time, remove it from the plate and assign the cutoff time as its latency.
Data Analysis: Compare the mean ERL of the JTC-801 treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Tail-Flick Assay
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
Diagram 3: Experimental Workflow for the Tail-Flick Assay.
Materials:
Tail-flick apparatus (radiant heat source)
Animal restrainer
JTC-801
Vehicle (e.g., saline for intraperitoneal injection)
Rodents (mice or rats)
Procedure:
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.
Drug Administration: Administer JTC-801 or vehicle via the desired route (e.g., intraperitoneally 15-30 minutes before the test).
Restraint: Gently place the animal in a restrainer, leaving the tail exposed.
Baseline Measurement (Optional but Recommended): Measure the baseline tail-flick latency before drug administration. A cutoff time (e.g., 10-15 seconds) is crucial to prevent tissue damage.
Testing:
Position the animal's tail such that the radiant heat source is focused on a specific point on the distal portion of the tail.
Activate the heat source, which will simultaneously start a timer.
The apparatus will automatically detect the rapid flick of the tail away from the heat source and stop both the stimulus and the timer.
Record the latency time.
If the animal does not flick its tail within the cutoff time, the apparatus should automatically shut off the heat source, and the cutoff time is recorded.
Data Analysis: Compare the mean tail-flick latency of the JTC-801 treated group with the vehicle-treated control group using appropriate statistical analysis.
JTC-801 is a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in pain modulation. The hot-plate and tail-flick assays are robust and reliable methods for assessing the anti-nociceptive properties of JTC-801. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments using JTC-801 in these widely accepted models of thermal pain.
Application Notes and Protocols for JTC-801 in a Rat Model of Post-Traumatic Stress Disorder
Audience: Researchers, scientists, and drug development professionals. Introduction Post-traumatic stress disorder (PTSD) is a severe anxiety disorder that can develop after exposure to a traumatic event.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-traumatic stress disorder (PTSD) is a severe anxiety disorder that can develop after exposure to a traumatic event. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a key area of investigation in the pathophysiology of PTSD and related comorbidities such as chronic pain.[1][2] JTC-801 is a selective antagonist of the NOP receptor.[1][2] These application notes provide a comprehensive guide for utilizing JTC-801 in the Single-Prolonged Stress (SPS) rat model, a widely used preclinical model of PTSD.[3]
Mechanism of Action of JTC-801 in the Context of PTSD
The Single-Prolonged Stress (SPS) model in rats leads to a phenotype that mirrors several key aspects of human PTSD, including anxiety-like behaviors, hyperalgesia, and neuroendocrine dysregulation, specifically hypocortisolism. This PTSD-like state is associated with an upregulation of the N/OFQ system, including elevated levels of N/OFQ in the serum, cerebrospinal fluid (CSF), and key brain regions like the periaqueductal gray (PAG) and hippocampus. Furthermore, there is an upregulation of NOP receptor protein and mRNA in the amygdala and PAG.
JTC-801, as a NOP receptor antagonist, works by blocking the effects of the elevated N/OFQ levels at the NOP receptor. This antagonism has been shown to reverse SPS-induced anxiety-like behaviors and pain hypersensitivity. The therapeutic effects of JTC-801 are associated with its ability to normalize the dysregulated N/OFQ system, including reducing the elevated N/OFQ levels and reversing the upregulation of NOP receptor expression.
Data Presentation: Efficacy of JTC-801 in a Rat Model of PTSD
The following tables summarize the quantitative data on the effects of JTC-801 (6 mg/kg, i.p., once daily from day 7 to 21 post-SPS) in the Single-Prolonged Stress (SPS) rat model.
Table 1: Effect of JTC-801 on Mechanical Allodynia (von Frey Test)
Treatment Group
Day 0 (g)
Day 7 (g)
Day 14 (g)
Day 21 (g)
Vehicle
14.8 ± 0.5
14.9 ± 0.4
15.0 ± 0.3
14.8 ± 0.5
JTC-801
14.7 ± 0.6
14.8 ± 0.5
14.9 ± 0.4
14.7 ± 0.6
SPS + Vehicle
14.9 ± 0.4
6.2 ± 0.7
5.8 ± 0.6
6.5 ± 0.8
SPS + JTC-801
14.8 ± 0.5
6.5 ± 0.8
12.1 ± 0.9#
13.8 ± 0.7#
Data are presented as mean paw withdrawal threshold (g) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.
Table 2: Effect of JTC-801 on Thermal Hyperalgesia (Hargreaves Test)
Treatment Group
Day 0 (s)
Day 7 (s)
Day 14 (s)
Day 21 (s)
Vehicle
10.5 ± 0.4
10.6 ± 0.3
10.7 ± 0.4
10.5 ± 0.3
JTC-801
10.4 ± 0.5
10.5 ± 0.4
10.6 ± 0.5
10.4 ± 0.4
SPS + Vehicle
10.6 ± 0.3
5.1 ± 0.5
4.8 ± 0.4
5.3 ± 0.6
SPS + JTC-801
10.5 ± 0.4
5.3 ± 0.6
8.9 ± 0.7#
9.8 ± 0.5#
Data are presented as mean paw withdrawal latency (s) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.
Table 3: Effect of JTC-801 on Anxiety-Like Behavior (Elevated Plus Maze)
Treatment Group
Time in Open Arms (%)
Open Arm Entries (%)
Vehicle
45.2 ± 3.1
50.1 ± 2.8
JTC-801
44.8 ± 3.5
49.5 ± 3.2
SPS + Vehicle
18.5 ± 2.4
22.3 ± 2.1
SPS + JTC-801
39.7 ± 2.9#
43.8 ± 2.5#
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Tests were conducted on day 21 post-SPS.
Table 4: Effect of JTC-801 on Serum Corticosterone Levels
Treatment Group
Serum Corticosterone (ng/mL)
Vehicle
285.4 ± 25.1
JTC-801
279.8 ± 28.3
SPS + Vehicle
191.2 ± 20.5*
SPS + JTC-801
265.7 ± 23.9#
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Samples were collected on day 21 post-SPS.
Experimental Protocols
I. Single-Prolonged Stress (SPS) Protocol
This protocol is designed to induce a PTSD-like phenotype in rats.
Materials:
Male Sprague Dawley rats (250-300g)
Restraint device (e.g., a plastic cone or wire mesh restrainer)
Forced swim tank (e.g., a plexiglass cylinder, 50 cm high, 24 cm diameter)
Water at 24°C
Diethyl ether or isoflurane
Anesthetic chamber
Procedure:
Restraint Stress: Place the rat in the restraint device for 2 hours.
Forced Swim: Immediately after restraint, place the rat in the forced swim tank filled with 24°C water to a depth where the rat cannot touch the bottom for 20 minutes.
Recovery: Remove the rat from the water, dry it with a towel, and allow a 15-minute recuperation period in its home cage.
Anesthetic Exposure: Place the rat in an anesthetic chamber and expose it to diethyl ether or isoflurane until loss of consciousness.
Post-SPS Housing: Return the rat to its home cage. For the following 7 days, the rat should remain undisturbed to allow for the development of the PTSD-like phenotype. Behavioral testing can commence after this sensitization period.
Application Notes and Protocols: JTC-801 Intraperitoneal vs. Oral Administration
For Researchers, Scientists, and Drug Development Professionals Introduction JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated significant analgesic properties in various preclinical models of acute and chronic pain. This document provides a detailed comparison of intraperitoneal (i.p.) and oral (p.o.) administration of JTC-801, summarizing key quantitative data, experimental protocols, and visualizing relevant biological pathways to aid in experimental design and drug development.
Data Presentation: Comparison of Administration Routes
While a direct head-to-head study comparing the pharmacokinetics and dose-response efficacy of intraperitoneal versus oral administration of JTC-801 was not identified in the reviewed literature, this section summarizes key findings from various preclinical studies.
Pharmacokinetic Parameters
A study in C57BL/6 mice provides some insight into the oral pharmacokinetics of JTC-801 when administered by gavage.[1] Unfortunately, comparative data for intraperitoneal administration from the same study is not available.
Post-Traumatic Stress Disorder (PTSD) Model with Pain Symptoms
Rat
Intraperitoneal
6 mg/kg (once daily)
Reversed mechanical allodynia and thermal hyperalgesia
Paclitaxel-Induced Neuropathic Pain
Rat
Intraperitoneal
Not specified
Alleviated mechanical allodynia
Nitrous Oxide-Induced Analgesia Inhibition
Mouse
Intraperitoneal
Not specified
Suppressed the analgesic effect of N2O
Inflammatory Pain (Formalin Test)
Rat
Systemic (route not specified)
Not specified
Dose-dependently suppressed the second phase of licking behavior
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of JTC-801 in Rodents
This protocol is a general guideline for the intraperitoneal injection of JTC-801 in rats or mice.
Materials:
JTC-801 hydrochloride
Vehicle (e.g., 3% DMSO and 0.05% hydroxypropylcellulose in sterile saline)
Sterile syringes (1 mL or 3 mL)
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
70% ethanol
Animal scale
Appropriate personal protective equipment (PPE)
Procedure:
Preparation of JTC-801 Solution:
Aseptically prepare the vehicle solution.
Dissolve JTC-801 in the vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
Filter-sterilize the final solution using a 0.22 µm syringe filter.
Animal Preparation:
Weigh the animal to accurately calculate the injection volume.
Gently restrain the animal. For rats, a two-person technique is often preferred for safety and accuracy. For mice, manual restraint is common.
Injection Procedure:
Position the animal with its head tilted slightly downwards.
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
Swab the injection site with 70% ethanol.
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
Slowly inject the calculated volume of the JTC-801 solution. The maximum recommended injection volume is typically 10 mL/kg for both mice and rats.
Withdraw the needle and return the animal to its cage.
Post-Injection Monitoring:
Monitor the animal for any signs of distress, discomfort, or adverse reactions for at least 30 minutes post-injection.
Protocol 2: Oral Gavage (p.o.) Administration of JTC-801 in Rodents
This protocol provides a general method for the oral administration of JTC-801 to rodents using gavage.
Materials:
JTC-801 hydrochloride
Vehicle (e.g., sterile water, saline, or a specific formulation as required)
Flexible gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
Sterile syringes (1 mL or 3 mL)
Animal scale
Appropriate PPE
Procedure:
Preparation of JTC-801 Suspension/Solution:
Prepare the desired vehicle.
Suspend or dissolve the JTC-801 in the vehicle to the target concentration. Sonication may be necessary for uniform suspension.
Animal Preparation:
Weigh the animal for accurate dose calculation.
Gently restrain the animal to prevent movement and ensure proper gavage technique.
Gavage Procedure:
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.
Once the needle is correctly positioned in the esophagus/stomach, slowly administer the JTC-801 formulation. The typical gavage volume is 5-10 mL/kg.
Gently remove the gavage needle.
Post-Gavage Monitoring:
Return the animal to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects for at least 30 minutes.
Visualizations
Signaling Pathway of the NOP Receptor
JTC-801 acts as an antagonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand N/OFQ to the NOP receptor typically initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. JTC-801 blocks these effects.
Caption: NOP Receptor Signaling Pathway Antagonized by JTC-801.
The following diagram illustrates a general experimental workflow for comparing the efficacy of JTC-801 administered via intraperitoneal and oral routes in a preclinical pain model.
Caption: Workflow for Comparing i.p. and p.o. JTC-801 Efficacy.
JTC-801 In Vitro Binding Affinity for the ORL1 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction JTC-801 is a selective antagonist for the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide recep...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist for the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] The ORL1 receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, anxiety, and reward. Understanding the binding affinity and selectivity of compounds like JTC-801 is crucial for the development of novel therapeutics targeting this system. These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of JTC-801 for the human ORL1 receptor.
Data Presentation
The binding affinity of JTC-801 for the ORL1 receptor and its selectivity over other opioid receptors have been determined using in vitro radioligand binding assays. The data is summarized in the tables below.
Table 1: JTC-801 Binding Affinity for the Human ORL1 Receptor
Activation of the ORL1 receptor by its endogenous ligand, nociceptin, initiates a signaling cascade that primarily involves the Gi/Go family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels.
Caption: ORL1 Receptor Signaling Pathway.
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of JTC-801 for the human ORL1 receptor.
Materials:
Receptor Source: Membranes from HeLa cells stably expressing the human ORL1 receptor.
Competition: Cell membranes + [3H]-nociceptin + varying concentrations of JTC-801.
The final concentration of [3H]-nociceptin should be close to its Kd value (e.g., 50 pM).
Incubation:
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration:
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
Quantification:
Place the filters into scintillation vials.
Add an appropriate volume of scintillation cocktail to each vial.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Determine IC50:
Plot the percentage of specific binding against the logarithm of the JTC-801 concentration.
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of JTC-801 that inhibits 50% of the specific binding of [3H]-nociceptin.
Calculate Ki:
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand ([3H]-nociceptin).
Kd is the dissociation constant of the radioligand for the ORL1 receptor.
JTC-801 Technical Support Center: Solubility Troubleshooting and FAQs
For researchers, scientists, and drug development professionals utilizing JTC-801, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting for common solubility...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals utilizing JTC-801, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting for common solubility challenges and answers frequently asked questions to support your research endeavors.
This section addresses specific problems you may encounter when preparing JTC-801 solutions.
Problem 1: JTC-801 powder is not dissolving in the chosen solvent.
Question: I am trying to dissolve JTC-801 powder, but it remains as a suspension. What should I do?
Answer:
Verify Solvent Choice: JTC-801 has high solubility in DMSO and good solubility in ethanol, but it is practically insoluble in water.[1][2] Ensure you are using an appropriate organic solvent.
Apply Energy: For challenging dissolutions, gentle heating and/or sonication are recommended to facilitate the process.[3] These methods increase the kinetic energy of the molecules, aiding in the breakdown of the crystal lattice.
Check Concentration: Attempting to dissolve JTC-801 above its solubility limit will result in an incomplete dissolution. Refer to the solubility data table below to ensure you are working within the appropriate concentration range for your chosen solvent.
Problem 2: JTC-801 precipitates out of solution when diluted with aqueous media.
Question: My JTC-801 stock solution in DMSO was clear, but the compound crashed out when I added it to my aqueous cell culture medium or buffer. How can I prevent this?
Answer: This is a common issue known as "antisolvent precipitation" due to the poor aqueous solubility of JTC-801.
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to maintain the solubility of JTC-801 and minimize solvent toxicity in cellular assays.
Use a Co-Solvent System for In Vivo Formulations: For animal studies, a multi-component solvent system is often necessary to maintain solubility upon injection. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] It is crucial to add the solvents sequentially, ensuring the solution is clear after each addition, before adding the next.
Consider Formulation with Cyclodextrins: Another approach for in vivo studies is to use a formulation containing sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the drug and improve its aqueous solubility. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).
Problem 3: I am unsure about the stability and storage of my JTC-801 solutions.
Question: How should I store my JTC-801 stock solutions, and for how long are they stable?
Answer:
Powder: JTC-801 powder should be stored at -20°C for long-term stability (up to 3 years).
In Solvent: Stock solutions of JTC-801 in solvents like DMSO or ethanol should be stored at -80°C for up to one year, or at -20°C for shorter periods (up to 1 month). It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. Working solutions should ideally be prepared fresh for immediate use.
JTC-801 Solubility Data
The following table summarizes the solubility of JTC-801 in various solvents. Note that the molecular weight of JTC-801 is approximately 447.96 g/mol .
Solvent
Maximum Concentration (mg/mL)
Maximum Concentration (mM)
Notes
DMSO
44.8 - 100
100.01 - 223.23
Sonication or heating may be required.
Ethanol
8.96 - 31
20.09 - ~69.2
Sonication is recommended.
Water
Insoluble / ≤ 0.33
Insoluble / ~0.74
Experimental Protocols
Protocol 1: Preparation of a 10 mM JTC-801 Stock Solution in DMSO
Weigh out 4.48 mg of JTC-801 powder.
Add 1 mL of high-purity DMSO.
Vortex the solution thoroughly.
If necessary, place the vial in an ultrasonic bath for 5-10 minutes or gently warm to ensure complete dissolution.
Store the stock solution at -80°C in small aliquots.
Protocol 2: Preparation of JTC-801 Formulation for In Vivo Administration
This protocol is for a final concentration of 2 mg/mL.
Prepare a stock solution of JTC-801 in DMSO at a higher concentration (e.g., 20 mg/mL).
In a sterile tube, add 100 µL of the 20 mg/mL JTC-801 DMSO stock.
Add 400 µL of PEG300 and mix until the solution is clear.
Add 50 µL of Tween-80 and mix until the solution is clear.
Add 450 µL of saline and mix thoroughly.
Sonication can be used to aid dissolution if needed. The final solution should be clear. Use this formulation immediately after preparation.
Visualizing Experimental Workflows
Diagram 1: Decision-Making Workflow for JTC-801 Dissolution
JTC-801 Technical Support Center: Optimizing In Vitro Studies
Welcome to the technical support center for JTC-801. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of JTC-801 for in vitro studies.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JTC-801. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of JTC-801 for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTC-801?
A1: JTC-801 is primarily known as a selective and high-affinity antagonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It binds to the NOP receptor with a Ki value of approximately 8.2 nM.[1] More recently, JTC-801 has been identified as an inducer of a novel form of pH-dependent cell death in cancer cells, termed "alkaliptosis." This effect is, in many cancer cell lines, independent of its NOP receptor antagonist activity.
Q2: How does JTC-801 induce cell death in cancer cells?
A2: JTC-801 induces alkaliptosis by causing intracellular alkalinization. This process is mediated through two main signaling pathways. One pathway involves the activation of NF-κB, which leads to the repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Another identified mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway. JTC-801 has also been shown to activate ATP6V0D1 and STAT3, which contribute to the increase in intracellular pH.
Q3: What is a typical effective concentration range for JTC-801 in in vitro studies?
A3: The effective concentration of JTC-801 can vary significantly depending on the cell line and the specific biological question being investigated. For its anticancer effects, concentrations typically range from 1.25 µM to 20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Is JTC-801 cytotoxic to normal, non-cancerous cells?
A4: Studies have shown that JTC-801 exhibits selective cytotoxicity towards cancer cells. Primary cultures of normal human cells, including hepatocytes, bone marrow CD34+ progenitor cells, peripheral blood mononuclear cells, and dermal fibroblasts, have been found to be relatively resistant to JTC-801-induced cell death compared to tumor cells.
Q5: How should I prepare a stock solution of JTC-801?
A5: JTC-801 is soluble in DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.
Data Presentation: Efficacy of JTC-801 in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JTC-801 in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
Cell Line
Cancer Type
IC50 (µM)
Incubation Time (hours)
PANC-1
Pancreatic Ductal Adenocarcinoma
~10
24
MiaPaCa-2
Pancreatic Ductal Adenocarcinoma
~10
24
Hep G2
Hepatoblastoma
≥20
Not Specified
M14
Melanoma
Not Specified
Not Specified
SKOV3
Ovarian Cancer
Not Specified
Not Specified
U2OS
Osteosarcoma
Not Specified
Not Specified
HCT116
Colorectal Carcinoma
Sensitive
24
CFPAC1
Pancreatic Ductal Adenocarcinoma
Sensitive
24
PANC2.03
Pancreatic Ductal Adenocarcinoma
Sensitive
24
BxPc3
Pancreatic Ductal Adenocarcinoma
Sensitive
24
CAPAN2
Pancreatic Ductal Adenocarcinoma
Sensitive
24
Note: "Sensitive" indicates that the cell line showed a dose-dependent decrease in viability upon treatment with JTC-801, as reported in the cited literature, although a specific IC50 value was not provided.
Mandatory Visualizations
Here are diagrams of the key signaling pathways affected by JTC-801, an experimental workflow for optimizing its concentration, and a logical diagram for troubleshooting.
JTC-801 Animal Experiment Technical Support Center
Welcome to the technical support center for JTC-801 animal experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questi...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for JTC-801 animal experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the use of JTC-801 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is JTC-801 and what is its primary mechanism of action?
A1: JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.
Q2: What is the appropriate vehicle for dissolving JTC-801 for in vivo administration?
A2: A commonly used vehicle for intraperitoneal (i.p.) injection of JTC-801 in rats is a solution of 3% DMSO and 0.05% hydroxypropylcellulose in saline.[1] For oral administration, JTC-801 has been mixed with animal food or dissolved in 5% sorbitol.[2][3] It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals to avoid precipitation and local irritation.
Q3: What are the typical dose ranges for JTC-801 in rodent models of pain and anxiety?
A3: The effective dose of JTC-801 can vary depending on the animal model, species, and route of administration.
Intraperitoneal (i.p.) injection: Doses ranging from 0.1 to 10 mg/kg have been shown to be effective in producing anti-allodynic effects in mice.[1] In a rat model of post-traumatic stress disorder, a daily dose of 6 mg/kg i.p. reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior.[1]
Oral (p.o.) administration: Doses between 1 mg/kg and 30 mg/kg have demonstrated anti-nociceptive effects in mice and rats. In a rat model of neuropathic pain, JTC-801 given orally in food at 0.03% and 0.06% of the food weight effectively alleviated heat-evoked hyperalgesia.
Q4: Are there any known off-target effects or selectivity information for JTC-801?
A4: JTC-801 displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This selectivity minimizes the potential for confounding effects mediated by the classical opioid system. However, as with any pharmacological agent, the possibility of unknown off-target effects cannot be entirely ruled out, especially at higher concentrations.
Q5: Can JTC-801 influence animal behavior beyond analgesia and anxiolysis?
A5: While primarily studied for its analgesic and anxiolytic properties, the NOP receptor system is involved in a wide range of physiological processes. Blockade of NOP receptors with antagonists like JTC-801 has been associated with antidepressant-like effects in some preclinical models. Conversely, some studies suggest that NOP receptor antagonists might have anxiogenic-like effects under certain conditions, particularly in non-stressed animals. Researchers should carefully consider the baseline stress level of their animals and include appropriate behavioral controls to assess any unexpected effects on mood or general activity.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in pain or anxiety models.
Potential Cause
Troubleshooting Steps
Improper drug preparation or administration
- Ensure JTC-801 is fully dissolved in the vehicle. Sonication may be helpful. - Prepare fresh solutions for each experiment, as the stability of JTC-801 in solution over time may vary. - Verify the accuracy of the administered dose and the injection technique (e.g., proper i.p. injection to avoid administration into the gut or subcutaneous tissue).
Suboptimal dosing
- Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain. - Consider the timing of administration relative to the behavioral test, as the pharmacokinetic profile of JTC-801 will influence its peak effect.
Animal model variability
- Ensure the chosen animal model is appropriate for studying the effects of NOP receptor antagonism. The expression and function of the NOP system can vary between different models of pain or anxiety. - Control for factors that can influence behavioral outcomes, such as animal strain, age, sex, and housing conditions.
High baseline variability
- Acclimatize animals properly to the experimental environment and handling procedures to reduce stress-induced variability. - Increase the number of animals per group to enhance statistical power.
Issue 2: Adverse effects observed in animals following JTC-801 administration.
Potential Cause
Troubleshooting Steps
Local irritation or inflammation at the injection site
- This has been observed with repeated daily injections of 3 mg/kg i.p. in rats. - Consider reducing the concentration of DMSO in the vehicle if possible, or switching to an alternative, less irritating vehicle. - If multiple injections are required, alternate the injection site. - For chronic studies, oral administration mixed with food may be a less invasive and better-tolerated option.
Unexpected changes in body weight
- JTC-801 has been shown to prevent weight gain in both control and stressed rats. - Monitor animal body weight regularly throughout the study and report any significant changes. - Ensure ad libitum access to food and water unless otherwise specified by the experimental protocol.
Unusual or paradoxical behavioral effects (e.g., increased anxiety)
- The effects of NOP receptor antagonists on anxiety can be complex and may depend on the animal's stress state. - Include a comprehensive battery of behavioral tests to assess general locomotor activity, exploration, and anxiety-like behaviors (e.g., open field test, elevated plus maze). - Compare the behavior of JTC-801-treated animals to both vehicle-treated and naive control groups.
Quantitative Data Summary
Table 1: Effects of JTC-801 in Rodent Models of Neuropathic and Inflammatory Pain
Animal Model
Species
Administration Route
Dose
Key Findings
Reference
Chronic Constriction Injury (CCI)
Rat
Oral (in food)
0.03% and 0.06%
Dose-dependently normalized paw withdrawal latency to heat.
L5 Spinal Nerve Transection
Mouse
Oral
Not specified
Relieved thermal hyperalgesia in a dose-dependent manner.
Paclitaxel-Induced Neuropathy
Rat
i.p.
Not specified
Significantly alleviated mechanical allodynia.
Formalin Test
Rat
i.v.
0.01 mg/kg
Reduced both first and second phases of nociceptive response.
Formalin Test
Rat
p.o.
1 mg/kg
Reduced both first and second phases of nociceptive response.
Table 2: Effects of JTC-801 in a Rat Model of Post-Traumatic Stress Disorder (PTSD)
Behavioral Test
Species
Administration Route
Dose
Key Findings
Reference
Mechanical Allodynia
Rat
i.p.
6 mg/kg/day
Reversed single prolonged stress (SPS)-induced mechanical allodynia.
Thermal Hyperalgesia
Rat
i.p.
6 mg/kg/day
Reversed SPS-induced thermal hyperalgesia.
Elevated Plus Maze
Rat
i.p.
6 mg/kg/day
Blocked SPS-induced anxiety-like behavior (increased time in open arms).
Experimental Protocols
Protocol 1: Assessment of JTC-801 in the Rat Formalin Test
Animals: Male Sprague-Dawley rats.
Drug Preparation: Dissolve JTC-801 in 5% sorbitol for oral administration or in a suitable vehicle for intravenous injection.
Administration:
Oral (p.o.): Administer JTC-801 (e.g., 3.0 mg/kg) 60 minutes before the formalin injection.
Intravenous (i.v.): Administer JTC-801 (e.g., 0.03 mg/kg) into the tail vein 5 minutes before the formalin injection.
Formalin Injection: Subcutaneously inject 50 µL of 5% formalin into the plantar surface of the left hind paw.
Behavioral Observation: Immediately after formalin injection, place the rat in a clear observation chamber. Record the total time the animal spends licking the injected paw during two distinct phases:
Phase 1 (Acute): 0-5 minutes post-injection.
Phase 2 (Tonic): 15-30 minutes post-injection.
Data Analysis: Compare the licking time in the JTC-801-treated groups to the vehicle-treated control group for both phases.
Protocol 2: Evaluation of JTC-801 in a Rat Model of PTSD-Induced Anxiety and Pain
Animals: Male Sprague-Dawley rats.
Model Induction: Induce post-traumatic stress disorder (PTSD) using the single prolonged stress (SPS) model.
Drug Preparation: Prepare JTC-801 in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.
Administration: Beginning on day 7 post-SPS, administer JTC-801 (6 mg/kg, i.p.) once daily until day 21.
Behavioral Testing:
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) to von Frey filaments on designated days (e.g., days 0, 7, 9, 12, 14, 18, and 21).
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source on the same designated days.
Anxiety-Like Behavior: Perform the elevated plus-maze (EPM) test on day 9 post-SPS. Record the number of entries into and the time spent in the open and closed arms.
Data Analysis: Compare the behavioral outcomes of the SPS + JTC-801 group with the SPS + vehicle, non-SPS + JTC-801, and non-SPS + vehicle control groups.
Visualizations
Caption: JTC-801 mechanism of action on the NOP receptor signaling pathway.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and handling of JTC-801. It includes troubleshooting gui...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and handling of JTC-801. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for JTC-801 solid powder?
A1: JTC-801 in its solid form should be stored at 4°C for short-term storage and at -20°C for long-term storage, for up to three years.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[1][3] Some suppliers recommend desiccating at room temperature.[4]
Q2: How should I prepare and store JTC-801 stock solutions?
A2: JTC-801 stock solutions are typically prepared in dimethyl sulfoxide (DMSO). When preparing, using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. For storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of JTC-801 stock solutions in different solvents and temperatures?
A3: The stability of JTC-801 stock solutions depends on the solvent and storage temperature. The following table summarizes the recommended storage conditions and stability periods.
Solvent
Storage Temperature
Stability Period
Citations
DMSO
-80°C
1 year
DMSO
-80°C
6 months
DMSO
-20°C
1 month
Q4: What is the solubility of JTC-801 in common solvents?
A4: JTC-801 exhibits varying solubility in different solvents. The table below provides a summary of its solubility.
Solvent
Solubility
Citations
DMSO
≥ 20 mg/mL
DMSO
44.8 mg/mL
DMSO
90 mg/mL (200.91 mM)
DMSO
100 mg/mL (223.23 mM) (requires ultrasonic)
Ethanol
8.96 mg/mL
Water
≥ 0.33 mg/mL
Q5: Is JTC-801 stable in acidic conditions?
A5: Yes, in vitro studies have shown that JTC-801 is stable in acidic environments with a pH ranging from 2 to 6.
Troubleshooting Guide
Problem: I am having trouble dissolving JTC-801 in DMSO.
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of JTC-801.
Solution: Use fresh, anhydrous DMSO. Gentle warming and vortexing or sonication can also aid in dissolution.
Problem: My JTC-801 stock solution appears to have precipitated after storage.
Possible Cause: The storage temperature may have fluctuated, or the solution may have been stored for longer than the recommended period. Repeated freeze-thaw cycles can also lead to precipitation.
Solution: Before use, bring the solution to room temperature and vortex thoroughly to ensure it is fully redissolved. To prevent this issue, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Problem: I am observing inconsistent results in my in vitro experiments.
Possible Cause 1: Degradation of JTC-801 in the working solution.
Solution 1: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted working solutions for extended periods.
Possible Cause 2: Inaccurate concentration of the stock solution due to improper storage or handling.
Solution 2: Ensure that the stock solution has been stored according to the recommendations (see stability table above). If in doubt, prepare a fresh stock solution.
Problem: My in vivo experiment results are not reproducible.
Possible Cause: Issues with the formulation of the dosing solution. JTC-801 for in vivo use is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Inconsistent preparation of this vehicle can lead to variability.
Solution: Follow a standardized and detailed protocol for preparing the dosing solution. For example, one protocol involves adding 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline, ensuring the solution is clear. Another option is 10% DMSO in 90% corn oil.
Experimental Protocols
In Vitro Radioligand Binding Assay Protocol
This protocol is adapted from studies assessing the binding affinity of JTC-801 to the opioid receptor-like1 (ORL1) receptor.
Membrane Preparation: Use membranes from HeLa or CHO-K1 cells expressing the human ORL1 receptor.
Incubation Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 10% sucrose.
Assay:
Incubate the cell membranes with 0.33 nM of ³H-labeled diprenorphine (a radioligand) and varying concentrations of JTC-801.
Incubate the mixture at room temperature for 2.5 hours.
Filtration: Collect the membranes by filtration using Whatman 934-AH glass fiber filters.
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis:
Determine non-specific binding using a high concentration (e.g., 10 µM) of a non-labeled ligand like naloxone.
Calculate specific binding by subtracting non-specific binding from total binding.
Calculate the IC₅₀ value, which is the concentration of JTC-801 that inhibits 50% of the specific binding of the radioligand.
In Vivo Formulation Protocol
For in vivo experiments, JTC-801 can be prepared as a solution or suspension.
Solution for Injection:
Prepare a stock solution of JTC-801 in DMSO.
For a 1 mL working solution, add 100 µL of the DMSO stock solution (e.g., 25 mg/mL) to 400 µL of PEG300 and mix well.
Add 50 µL of Tween-80 and mix until the solution is clear.
Add 450 µL of saline to reach the final volume of 1 mL.
Oral Administration: JTC-801 can be dissolved in 5% sorbitol for oral administration.
Signaling Pathways
JTC-801 is a selective antagonist of the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin receptor (NOP). Its mechanism of action primarily involves blocking the effects of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). Beyond its primary target, JTC-801 has been shown to influence other signaling pathways.
JTC-801 and Alkaliptosis Pathway
Recent studies have demonstrated that JTC-801 can induce a pH-dependent form of cell death called alkaliptosis, specifically in cancer cells. This process involves the activation of NF-κB, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.
JTC-801 induced alkaliptosis pathway.
JTC-801 and PI3K-Akt-mTOR Pathway
JTC-801 has also been found to suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.
Troubleshooting unexpected results with JTC-801 in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their cell culture experiments with JTC-801.
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their cell culture experiments with JTC-801.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTC-801?
JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] It binds to the NOP receptor with high affinity, thereby blocking the intracellular signaling initiated by the endogenous ligand N/OFQ.
Q2: What are the known off-target effects of JTC-801?
Recent studies have revealed that JTC-801 can induce a novel form of pH-dependent cell death called "alkaliptosis," particularly in cancer cells.[1] This effect is independent of its NOP receptor antagonism and is mediated through the activation of NF-κB signaling, which leads to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Additionally, JTC-801 has been shown to inhibit the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.
Q3: How should I prepare and store JTC-801 stock solutions?
JTC-801 is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected or High Levels of Cell Death
Question: I am observing significant cell death in my cultures when treating with JTC-801, even at concentrations intended for NOP receptor antagonism. Why is this happening?
Answer:
Unexpected cytotoxicity with JTC-801 is often linked to its off-target effect of inducing alkaliptosis, a pH-dependent form of regulated cell death, particularly in cancer cell lines. This is a separate mechanism from its NOP receptor antagonism.
Possible Causes and Troubleshooting Steps:
Alkaliptosis Induction: JTC-801 can activate the NF-κB pathway, leading to the downregulation of carbonic anhydrase 9 (CA9) and an increase in intracellular pH, ultimately causing cell death. This effect is more pronounced in cancer cells.
Recommendation: To confirm if alkaliptosis is the cause, you can try to rescue the cells by acidifying the culture medium (e.g., to pH 6.2) or by co-treatment with N-acetylcysteine (NAC), which has been shown to mitigate JTC-801-induced cell death.
PI3K-Akt-mTOR Pathway Inhibition: In some cancer cell lines, such as melanoma and osteosarcoma, JTC-801 has been shown to suppress the pro-survival PI3K-Akt-mTOR signaling pathway, which can lead to apoptosis.
Recommendation: Perform a western blot analysis to check the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in your JTC-801-treated cells.
High Concentration: The concentration of JTC-801 required to induce alkaliptosis or inhibit the PI3K-Akt-mTOR pathway may be in a similar range to that used for NOP receptor antagonism in some cell lines.
Recommendation: Perform a dose-response experiment to determine the optimal concentration of JTC-801 for NOP receptor antagonism with minimal cytotoxicity in your specific cell line. Start with a lower concentration range if your goal is solely to block the NOP receptor.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to JTC-801-induced cytotoxicity.
Recommendation: Review the literature for studies using JTC-801 in your cell line of interest to gauge expected cytotoxic concentrations. If limited data is available, a thorough dose-response analysis is crucial.
Issue 2: JTC-801 Fails to Antagonize the Effect of Nociceptin (N/OFQ)
Question: I am not observing any blockade of the N/OFQ-induced effect in my cells after pre-treatment with JTC-801. What could be the reason?
Answer:
If JTC-801 is not effectively antagonizing the action of N/OFQ, it could be due to several experimental factors.
Possible Causes and Troubleshooting Steps:
Insufficient Concentration: The concentration of JTC-801 may be too low to effectively compete with N/OFQ for binding to the NOP receptor.
Recommendation: Increase the concentration of JTC-801. The IC50 value for JTC-801 to inhibit N/OFQ binding is in the nanomolar range, but higher concentrations may be required in functional assays depending on the cell type and the concentration of N/OFQ used.
Inadequate Pre-incubation Time: The pre-incubation time with JTC-801 before adding N/OFQ may be insufficient for the antagonist to bind to the NOP receptors.
Recommendation: Increase the pre-incubation time with JTC-801. A pre-incubation of 15-30 minutes is a good starting point, but this may need to be optimized for your specific experimental setup.
JTC-801 Degradation: Improper storage or handling of the JTC-801 stock solution could lead to its degradation.
Recommendation: Ensure that the JTC-801 stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
Low NOP Receptor Expression: The cell line you are using may have low or no expression of the NOP receptor.
Recommendation: Verify the expression of the NOP receptor (ORL1) in your cell line at the mRNA and/or protein level using RT-qPCR or western blotting.
Assay Sensitivity: The functional assay you are using (e.g., cAMP assay) may not be sensitive enough to detect the antagonistic effect of JTC-801.
Recommendation: Optimize your assay conditions. For a cAMP assay, ensure that the forskolin (or other adenylyl cyclase activator) concentration and the N/OFQ concentration are optimized to produce a robust and reproducible signal.
Data Presentation
Table 1: JTC-801 Binding Affinities and Functional Potencies
Receptor
Parameter
Value
Cell Line/System
Reference
NOP (ORL1)
Ki
8.2 nM
Human receptor
NOP (ORL1)
IC50 (vs. [3H]-nociceptin)
94 ± 8.6 nM
HeLa cells
μ-opioid
Ki
102.9 nM
Human receptor
κ-opioid
Ki
1057.5 nM
Human receptor
δ-opioid
Ki
8647.2 nM
Human receptor
NOP (ORL1)
IC50 (cAMP assay)
2.58 μM
HeLa cells
Table 2: JTC-801 Concentrations Used in Cell Culture Studies
Cell Line
Application
JTC-801 Concentration
Reference
PANC1 (Pancreatic Cancer)
Induction of Alkaliptosis
1.25–20 µM
M14 (Melanoma)
Inhibition of Proliferation
Not specified
U2OS (Osteosarcoma)
Induction of Apoptosis
Not specified
Hep G2 (Hepatoblastoma)
Inhibition of Proliferation
Not specified
HCT116, HT-29 (Colon Cancer)
Inhibition of Proliferation
10 µmol/L for migration
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol is adapted from standard CCK-8 assay procedures and can be used to assess JTC-801-induced cytotoxicity.
Materials:
Cells of interest
Complete cell culture medium
96-well cell culture plates
JTC-801 stock solution (e.g., 10 mM in DMSO)
Cell Counting Kit-8 (CCK-8) reagent
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
Prepare serial dilutions of JTC-801 in complete medium from your stock solution.
Remove the medium from the wells and add 100 µL of the JTC-801 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest JTC-801 concentration).
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add 10 µL of CCK-8 reagent to each well.
Incubate the plate for 1-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: NOP Receptor Antagonism in a cAMP Assay
This protocol outlines a general procedure to measure the antagonistic effect of JTC-801 on N/OFQ-induced inhibition of cAMP production.
Materials:
Cells expressing NOP receptor (e.g., CHO-K1 or HeLa cells)
Serum-free cell culture medium
96-well cell culture plates
JTC-801 stock solution
Nociceptin (N/OFQ)
Forskolin (or another adenylyl cyclase activator)
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Lysis buffer (if required by the cAMP kit)
Procedure:
Seed cells in a 96-well plate and grow to 80-90% confluency.
On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium.
Add 50 µL of serum-free medium containing various concentrations of JTC-801 to the wells. Include a vehicle control.
Pre-incubate the plate for 15-30 minutes at 37°C.
Add 25 µL of serum-free medium containing N/OFQ at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin.
Incubate for 15-30 minutes at 37°C.
Lyse the cells (if necessary, according to the cAMP kit manufacturer's instructions).
Measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's protocol.
Plot the cAMP concentration against the JTC-801 concentration to determine the IC50 of JTC-801.
Mandatory Visualization
Caption: Canonical NOP receptor signaling pathway and the antagonistic action of JTC-801.
Caption: Off-target signaling pathway of JTC-801 leading to alkaliptosis in cancer cells.
Caption: A logical workflow for troubleshooting unexpected results with JTC-801.
JTC-801 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of JTC-801 in aqueous solutions during experiments. Frequently Asked Que...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of JTC-801 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My JTC-801 precipitated out of solution. What should I do?
A1: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] For future experiments, consider using a higher concentration of an organic co-solvent like DMSO or employing a formulation with solubilizing agents such as PEG300, Tween-80, or SBE-β-CD, especially for in vivo studies.[1][3] Always ensure your stock solutions are clear before further dilution.
Q2: What is the best solvent for JTC-801?
A2: The optimal solvent for JTC-801 depends on the experimental application (in vitro vs. in vivo).
For in vitro studies: DMSO is the recommended solvent for preparing high-concentration stock solutions.[3] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of JTC-801.
For in vivo studies: Due to the low solubility of JTC-801 in purely aqueous solutions, a co-solvent system is necessary. Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.
Q3: Can I dissolve JTC-801 directly in water or saline?
A3: Direct dissolution of JTC-801 in water or saline is not recommended for achieving high concentrations. JTC-801 is sparingly soluble in water (≥ 0.33 mg/mL). For most applications requiring higher concentrations, a stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous experimental medium. When preparing aqueous solutions from a stock, it is advisable to filter and sterilize the final working solution.
Q4: How should I store my JTC-801 stock solutions?
A4: To prevent degradation and precipitation, aliquot your stock solutions to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the containers are sealed tightly to prevent moisture absorption.
Precipitation upon dilution of DMSO stock in aqueous buffer
The concentration of JTC-801 in the final aqueous solution exceeds its solubility limit.
- Increase the percentage of DMSO in the final solution (if experimentally permissible).- Use a solubilizing agent in your aqueous buffer (e.g., Tween-80, SBE-β-CD).- Reduce the final concentration of JTC-801.
Cloudiness or precipitation in in vivo formulation
Improper mixing of co-solvents or exceeding the solubility limit in the vehicle.
- Add each co-solvent sequentially and ensure the solution is clear before adding the next solvent.- Use sonication or gentle warming to aid dissolution.- Prepare the formulation fresh on the day of use.
JTC-801 crashes out of solution over time
Solution instability or storage at an inappropriate temperature.
- Prepare fresh solutions for each experiment.- Store stock solutions properly at -20°C or -80°C in aliquots.
Quantitative Solubility Data
The following table summarizes the solubility of JTC-801 in various solvents.
Solvent
Concentration
Molarity (approx.)
Notes
In Vitro
DMSO
100 mg/mL
223.23 mM
Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended.
Protocol 1: Preparation of JTC-801 Stock Solution for In Vitro Use
Weigh the desired amount of JTC-801 powder in a sterile microcentrifuge tube.
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
If necessary, sonicate the solution in a water bath until the JTC-801 is completely dissolved and the solution is clear.
Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to avoid multiple freeze-thaw cycles.
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of JTC-801 Formulation for In Vivo Administration
This protocol is an example for preparing a clear solution of JTC-801 for in vivo experiments.
Prepare a stock solution of JTC-801 in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
In a separate sterile tube, add the required volume of the DMSO stock solution.
Sequentially add the other co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps, ensuring the solution is clear after each addition:
a. Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly.
b. Add 5% of the final volume of Tween-80 and mix thoroughly.
c. Add 45% of the final volume of saline and mix thoroughly.
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Visualizing JTC-801's Mechanism of Action
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. It has also been shown to affect the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.
JTC-801 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTC-801 and how to...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTC-801 and how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is JTC-801 and what is its primary target?
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4][5] It binds to the NOP receptor with high affinity. The gene encoding the human NOP receptor is OPRL1.
Q2: What are the known off-target effects of JTC-801?
While JTC-801 is selective for the NOP receptor, it has been observed to have several off-target effects, particularly at higher concentrations. These include:
Interaction with other opioid receptors: JTC-801 exhibits some binding affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptors, although with significantly lower affinity compared to the NOP receptor.
Inhibition of the PI3K/Akt/mTOR signaling pathway: JTC-801 has been shown to suppress the proliferation of certain cancer cells by inhibiting this key survival pathway.
Induction of alkaliptosis via NF-κB activation: In some cancer cell lines, JTC-801 can induce a form of pH-dependent cell death called alkaliptosis by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).
Q3: How can I be sure that the effects I observe in my experiment are due to NOP receptor antagonism and not off-target effects?
To ensure the observed effects are on-target, a series of control experiments are essential. These include:
Using a structurally different NOP antagonist: This helps to confirm that the effect is related to NOP receptor antagonism rather than a specific chemical property of JTC-801.
Employing specific inhibitors for known off-target pathways: Co-treatment with inhibitors of the PI3K/Akt/mTOR or NF-κB pathways can help dissect the contribution of these pathways to the observed effects.
Genetic knockdown of the NOP receptor: Using techniques like siRNA to reduce the expression of the OPRL1 gene should abolish the on-target effects of JTC-801.
Performing washout experiments: If the effect is receptor-mediated, it should be reversible upon removal of JTC-801 from the experimental system.
Using an inactive analog (if available): An ideal control would be a molecule structurally similar to JTC-801 that does not bind to the NOP receptor.
Including a broad-spectrum opioid antagonist: To rule out involvement of other opioid receptors, a non-selective antagonist like naloxone can be used.
Troubleshooting Guide
Problem 1: I am seeing an effect with JTC-801, but I am not sure if it is a true on-target effect.
Solution: Perform a series of control experiments as outlined in Q3 of the FAQ section. A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for validating JTC-801 on-target effects.
Problem 2: My results suggest an off-target effect related to cell survival. How do I determine which pathway is involved?
Solution: Based on published data, the most likely off-target pathways affecting cell survival are the PI3K/Akt/mTOR and NF-κB pathways. You can dissect which pathway is involved by using specific inhibitors.
Caption: Decision tree for identifying off-target signaling pathways.
Data Presentation
Table 1: JTC-801 Binding Affinity and Selectivity Profile
Target Receptor
Species
Assay Type
Ki (nM)
IC50 (nM)
Selectivity vs. NOP (fold)
NOP (ORL1)
Human
Binding
8.2
94
-
Mu (μ) Opioid
Human
Binding
102.9
325
~12.5
Kappa (κ) Opioid
Human
Binding
1057.5
>10,000
~129
Delta (δ) Opioid
Human
Binding
8647.2
>10,000
~1055
NOP (ORL1)
Rat
Binding
-
472
-
Mu (μ) Opioid
Rat
Binding
-
1831
~3.9
Data compiled from multiple sources.
Table 2: Recommended Control Compounds for JTC-801 Experiments
Control Compound
Target
Recommended Concentration
Purpose
SB-612111
NOP Receptor Antagonist
1-10 µM
Confirm on-target effects with a structurally different antagonist.
Buparlisib (BKM120)
Pan-Class I PI3K Inhibitor
0.5-5 µM
Control for off-target effects on the PI3K/Akt/mTOR pathway.
TPCA-1
IKK-2 Inhibitor (NF-κB Pathway)
1-10 µM
Control for off-target effects on the NF-κB pathway.
Naloxone
Broad-Spectrum Opioid Antagonist
1-10 µM
Rule out effects mediated by classical opioid receptors (mu, kappa, delta).
Experimental Protocols
Protocol 1: Control for PI3K/Akt/mTOR Off-Target Effects using Buparlisib (BKM120)
This protocol describes how to use the pan-PI3K inhibitor Buparlisib (BKM120) to determine if the observed effects of JTC-801 are mediated through the PI3K/Akt/mTOR pathway.
Materials:
Cells of interest
Complete cell culture medium
JTC-801
Buparlisib (BKM120)
Vehicle control (e.g., DMSO)
96-well or other appropriate culture plates
Reagents for your specific downstream assay (e.g., cell viability, western blot)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare stock solutions of JTC-801 and Buparlisib in DMSO. Create serial dilutions of each compound in complete culture medium.
Treatment:
Control Groups: Treat cells with vehicle only, JTC-801 only, and Buparlisib only at various concentrations.
Co-treatment Group: Treat cells with a combination of JTC-801 and Buparlisib. A fixed concentration of Buparlisib (e.g., 1 µM) can be used with varying concentrations of JTC-801, or a matrix of concentrations can be tested.
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Downstream Analysis: Perform your assay of interest (e.g., MTT assay for cell viability, Western blot for protein phosphorylation). For Western blot, probe for key pathway markers like phospho-Akt (Ser473) and total Akt to confirm PI3K pathway inhibition by Buparlisib.
Interpretation:
If Buparlisib alone does not produce the same effect as JTC-801, but it blocks or reverses the effect of JTC-801 in the co-treatment group, it suggests the JTC-801 effect is at least partially mediated by the PI3K pathway.
If Buparlisib has no impact on the JTC-801 effect, it is likely not mediated by the PI3K pathway.
Caption: Workflow for PI3K off-target control experiment.
Protocol 2: Control for NF-κB Off-Target Effects using TPCA-1
This protocol details the use of the IKK-2 inhibitor TPCA-1 to investigate the involvement of the NF-κB pathway in the observed effects of JTC-801.
Materials:
Cells of interest
Complete cell culture medium
JTC-801
TPCA-1
Vehicle control (e.g., DMSO)
Optional: NF-κB activator (e.g., TNF-α)
Reagents for downstream analysis (e.g., luciferase reporter assay, Western blot for phospho-p65)
Procedure:
Cell Seeding: Seed cells and allow them to adhere overnight.
Compound Preparation: Prepare stock solutions and working dilutions of JTC-801 and TPCA-1 in culture medium.
Pre-treatment (Optional): If you are studying the inhibition of NF-κB activation, pre-treat cells with TPCA-1 (e.g., for 1-2 hours) before adding JTC-801 or a known NF-κB activator like TNF-α.
Treatment:
Control Groups: Vehicle, JTC-801 only, TPCA-1 only.
Co-treatment Group: JTC-801 and TPCA-1.
Positive Control (for inhibition): TNF-α only, and TNF-α + TPCA-1.
Incubation: Incubate for the appropriate time for your endpoint (e.g., 4-24 hours).
Downstream Analysis: Measure NF-κB activity. This can be done using an NF-κB luciferase reporter assay or by Western blot for key markers like phosphorylated IκBα or phosphorylated p65.
Interpretation:
If TPCA-1 blocks the effect of JTC-801, it indicates the involvement of the NF-κB pathway.
Confirm that TPCA-1 effectively inhibits NF-κB activation in your system by observing its effect on the TNF-α positive control.
Protocol 3: OPRL1 Gene Knockdown using siRNA
This protocol provides a general workflow for using siRNA to knockdown the NOP receptor (OPRL1) to validate that the effects of JTC-801 are on-target.
Materials:
Cells expressing OPRL1
OPRL1-targeting siRNA (at least 2 distinct sequences recommended)
Reagents for validation (qRT-PCR primers for OPRL1, anti-NOP receptor antibody for Western blot)
Procedure:
siRNA Transfection:
One day before transfection, seed cells so they will be 70-90% confluent at the time of transfection.
Dilute siRNA and transfection reagent separately in serum-free medium.
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
Add the siRNA-lipid complexes to the cells.
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
Validation of Knockdown:
Harvest a subset of cells to confirm knockdown efficiency.
qRT-PCR: Extract RNA, perform reverse transcription, and use qRT-PCR to measure OPRL1 mRNA levels relative to a housekeeping gene and the non-targeting control.
Western Blot: Lyse cells, quantify protein, and perform a Western blot using an antibody against the NOP receptor to confirm a reduction in protein levels.
JTC-801 Treatment: Once knockdown is confirmed, treat the OPRL1-knockdown cells and control cells with JTC-801 and perform your primary assay.
Interpretation:
If the effect of JTC-801 is significantly reduced or completely absent in the OPRL1-knockdown cells compared to the control cells, this provides strong evidence that the effect is mediated by the NOP receptor.
Caption: Experimental workflow for OPRL1 siRNA knockdown and validation.
Ensuring consistent JTC-801 delivery in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTC-801 in long-term research studies. Frequently Asked Questions (FA...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTC-801 in long-term research studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTC-801?
A1: JTC-801 is a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2] It binds to this receptor with a high affinity, thereby blocking the actions of the endogenous ligand N/OFQ.[1] This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.[1][3]
Q2: What are the recommended solvents and storage conditions for JTC-801?
A2: JTC-801 is soluble in DMSO and ethanol but is insoluble in water. For in vivo studies, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Stock solutions of JTC-801 in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.
Q3: What are the typical routes of administration and dosages for JTC-801 in long-term studies?
A3: JTC-801 can be administered via various routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route and dosage depends on the specific experimental design and animal model. For example, in long-term studies in rats modeling post-traumatic stress disorder, JTC-801 has been administered daily via i.p. injection at a dose of 6 mg/kg. For oral administration, doses in the range of 1-3 mg/kg have been shown to be effective in producing anti-nociceptive effects in mice and rats.
Q4: What is the pharmacokinetic profile of JTC-801?
A4: In mice, after oral administration, the peak plasma concentration of JTC-801 is reached between one to four hours. The plasma half-life has been reported to be 8.2 hours. JTC-801 distributes to various tissues, with accumulation observed in the liver, kidney, and pancreas.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent behavioral or physiological effects over time
1. Degradation of JTC-801 in the dosing solution. While stock solutions in DMSO are stable for extended periods when stored properly, the stability of diluted working solutions for in vivo use is not well-documented. It is best practice to prepare fresh working solutions daily. 2. Precipitation of JTC-801 in the dosing solution. JTC-801 has poor water solubility. If the final concentration in an aqueous-based vehicle is too high, or if the solution is stored for an extended period, the compound may precipitate. Visually inspect the solution for any particulate matter before each administration. If precipitation occurs, gentle warming or sonication may help to redissolve the compound. 3. Variability in drug administration. Inconsistent administration techniques, especially with oral gavage or injections, can lead to variability in the delivered dose. Ensure that all personnel are properly trained and follow a standardized protocol.
1. Prepare fresh working solutions of JTC-801 daily. Avoid storing diluted solutions for more than a few hours. 2. Ensure complete dissolution of JTC-801 in the vehicle. Follow the recommended solvent order (e.g., DMSO first, then co-solvents, then aqueous component). If precipitation is observed, consider preparing a fresh solution at a slightly lower concentration. 3. Standardize administration procedures. For oral gavage, use appropriate gavage needle sizes and techniques to minimize stress and ensure accurate delivery. For injections, rotate injection sites in long-term studies to avoid local tissue irritation.
Adverse effects in vehicle control group
1. Vehicle-related toxicity. Some vehicles, particularly those containing higher concentrations of DMSO or other organic solvents, can cause adverse effects in long-term studies, such as local irritation, inflammation, or systemic toxicity.
1. Conduct a pilot study to assess the tolerability of the chosen vehicle over the planned study duration.2. Whenever possible, use the lowest effective concentration of solvents like DMSO.3. Monitor all animals (including controls) closely for any signs of adverse reactions.
Precipitation observed in the dosing solution upon storage
1. Limited solubility of JTC-801 in the final vehicle. The solubility of JTC-801 is highly dependent on the composition of the vehicle. 2. Temperature fluctuations during storage. Changes in temperature can affect the solubility of the compound.
1. Prepare fresh dosing solutions immediately before use.2. If short-term storage is unavoidable, store the solution at a controlled room temperature and protect it from light.3. Before administration, always visually inspect the solution for any signs of precipitation. If present, the solution should be discarded and a fresh one prepared.
Data Presentation
Table 1: Solubility of JTC-801 in Various Solvents
Solvent
Solubility
Reference
DMSO
≥ 20 mg/mL
Ethanol
8.96 mg/mL (20 mM)
Water
Insoluble
Table 2: Recommended Storage Conditions for JTC-801
Form
Storage Temperature
Duration
Reference
Solid Powder
-20°C
3 years
Stock Solution in DMSO
-80°C
6 months
Stock Solution in DMSO
-20°C
1 month
Table 3: In Vivo Formulations for JTC-801
Formulation Composition
Achieved Solubility
Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil
≥ 2.5 mg/mL
Experimental Protocols
Protocol 1: Preparation of JTC-801 for Oral Administration
Weigh the required amount of JTC-801 powder.
Dissolve the JTC-801 powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of JTC-801 in 1 mL of DMSO.
Based on the desired final concentration and dosing volume, calculate the required volumes of the stock solution and other vehicle components.
In a sterile tube, add the required volume of the JTC-801 stock solution.
Sequentially add the other vehicle components, ensuring the solution is clear after each addition. A common vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Vortex the final solution thoroughly to ensure homogeneity.
Visually inspect the solution for any precipitation before administration.
It is recommended to prepare this working solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
Slowly administer the JTC-801 solution.
Carefully withdraw the gavage needle.
Monitor the animal for any signs of distress after the procedure.
Mandatory Visualization
Caption: JTC-801 acts as an antagonist at the NOP receptor, blocking N/OFQ signaling.
Caption: A generalized workflow for in vivo studies using JTC-801.
Caption: A logical troubleshooting guide for inconsistent JTC-801 study results.
Validating JTC-801 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTC-801. The information is presented in a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTC-801. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental validation.
I. JTC-801 at a Glance: Dual Mechanisms of Action
JTC-801 is a versatile molecule with two distinct, experimentally validated mechanisms of action:
ORL1/NOP Receptor Antagonism: JTC-801 is a selective antagonist of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2] This activity is primarily associated with its analgesic effects.[2]
Induction of Alkaliptosis in Cancer Cells: In various cancer cell lines, JTC-801 has been shown to induce a novel form of pH-dependent programmed cell death termed "alkaliptosis".[3][4] This effect is independent of its ORL1 receptor antagonism and involves the activation of NF-κB, leading to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for JTC-801 activity across different experimental systems.
Table 1: In Vitro Efficacy of JTC-801
Parameter
Cell Line
Value
Assay Type
Reference
Ki
HeLa (expressing human ORL1)
8.2 nM
Radioligand Binding
IC50
HeLa (expressing human ORL1)
94 ± 8.6 nM
[³H]-nociceptin Binding
IC50
HeLa (expressing human ORL1)
2.58 µM
Forskolin-induced cAMP accumulation
Effective Concentration
PANC1, MiaPaCa2 (Pancreatic Cancer)
1.25–20 µM
Cell Viability Assay
Effective Concentration
M14 (Melanoma)
Not specified
Proliferation, Migration, Invasion Assays
Table 2: In Vivo Efficacy of JTC-801
Animal Model
Dosage
Administration Route
Effect
Reference
Mice
0.01 mg/kg and above
Intravenous (i.v.)
Antagonized nociceptin-induced allodynia
Mice
1 mg/kg and above
Oral (p.o.)
Antagonized nociceptin-induced allodynia
Rats
6 mg/kg, once daily
Intraperitoneal (i.p.)
Reversed SPS-induced mechanical allodynia and thermal hyperalgesia
Mice with PANC1 xenografts
20 mg/kg, once every day
Oral gavage
Inhibited tumor growth
III. Experimental Workflows and Signaling Pathways
A. Validating ORL1/NOP Receptor Antagonism
This workflow outlines the key steps to confirm that JTC-801 is acting as an antagonist at the ORL1/NOP receptor in your experimental setup.
Workflow for validating JTC-801 as an ORL1/NOP antagonist.
B. JTC-801 Signaling Pathway as an ORL1/NOP Antagonist
The following diagram illustrates the canonical signaling pathway of the ORL1/NOP receptor and the antagonistic action of JTC-801.
JTC-801 antagonizes the Nociceptin-ORL1/NOP signaling pathway.
C. Validating JTC-801-Induced Alkaliptosis
This workflow details the experimental steps to validate the induction of alkaliptosis by JTC-801 in cancer cells.
Workflow for validating JTC-801-induced alkaliptosis.
D. JTC-801 Signaling Pathway in Alkaliptosis
The diagram below illustrates the signaling cascade initiated by JTC-801 that leads to alkaliptosis in cancer cells.
JTC-801 induces alkaliptosis via NF-κB and CA9 downregulation.
IV. Troubleshooting Guides and FAQs
Category 1: General Handling and Preparation
Q1: How should I dissolve and store JTC-801?
A1: JTC-801 is soluble in DMSO (up to 90 mg/mL) and ethanol. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved, stock solutions can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, a suspension can be made in 0.5% methylcellulose.
Q2: I am observing precipitate in my JTC-801 stock solution after thawing. What should I do?
A2: Precipitate formation can occur, especially after prolonged storage or if the stock solution is not properly sealed to prevent moisture absorption, which can reduce solubility in DMSO. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh stock solution.
Q3: My cAMP assay is showing a low signal-to-noise ratio. How can I improve it?
A3: A low signal-to-noise ratio can be due to several factors:
Low Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of the ORL1/NOP receptor. You can check this via qPCR or Western blot.
Inefficient Agonist Stimulation: Perform a dose-response curve for your agonist (e.g., nociceptin) to determine the optimal concentration (typically EC80 for antagonist assays). Also, optimize the stimulation time.
cAMP Degradation: Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of newly synthesized cAMP.
Suboptimal Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without a high basal reading.
Q4: I am not observing a clear antagonistic effect of JTC-801. What could be the reason?
A4:
Incorrect JTC-801 Concentration: Ensure you are using an appropriate concentration range. Based on the IC50 value of 2.58 µM for inhibiting nociceptin-induced suppression of cAMP, you may need to test concentrations in the micromolar range.
Agonist Concentration is Too High: If the agonist concentration is saturating, it may be difficult for the antagonist to compete effectively. Use an agonist concentration at or near its EC80.
Insufficient Pre-incubation Time: Allow for sufficient pre-incubation with JTC-801 before adding the agonist to ensure it has had time to bind to the receptor. A pre-incubation time of 15-30 minutes is a good starting point.
Category 3: Validating Alkaliptosis
Q5: My cell viability results with JTC-801 are inconsistent between experiments. What are the possible causes?
A5: Inconsistent cell viability results can stem from several sources:
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to treatment.
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
Drug Stability: Prepare fresh dilutions of JTC-801 for each experiment from a frozen stock to ensure consistent potency.
Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals and be aware that some compounds can interfere with the MTT reagent. For clonogenic assays, ensure single-cell suspensions are plated and that colonies are allowed sufficient time to form.
Q6: I am not observing a significant increase in intracellular pH after JTC-801 treatment. What should I check?
A6:
Cell Line Sensitivity: Not all cell lines may be equally sensitive to JTC-801-induced alkaliptosis. Pancreatic cancer cell lines like PANC1 and MiaPaCa2 have been shown to be sensitive.
JTC-801 Concentration and Treatment Duration: Alkaliptosis is a time- and dose-dependent process. A 24-hour treatment with JTC-801 in the range of 10-20 µM has been shown to be effective in PANC1 cells. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
pH Measurement Technique: Ensure your pH measurement method is sensitive and properly calibrated. Fluorescent dyes like BCECF-AM are commonly used. It is crucial to perform an in situ calibration for each experiment. Alternative methods include using pH-sensitive fluorescent proteins or microelectrodes.
Q7: My Western blot results for CA9 expression after JTC-801 treatment are ambiguous.
A7:
Antibody Specificity: Ensure your primary antibody for CA9 is specific and validated for Western blotting.
Hypoxia-Inducible Expression: CA9 is a hypoxia-inducible gene. Ensure your cell culture conditions are not hypoxic, as this can lead to high basal expression of CA9 and may mask the downregulating effect of JTC-801.
Loading Controls: Use a reliable loading control to ensure equal protein loading between lanes.
Time Course: The downregulation of CA9 by JTC-801 is a transcriptional effect, so it will take time to observe a decrease in protein levels. A time-course experiment (e.g., 12, 24, 48 hours) may be necessary to identify the optimal time point for observing the effect.
Q8: I am seeing NF-κB activation, but no significant cell death. Why might this be?
A8: NF-κB activation is a necessary but may not be a sufficient step for inducing alkaliptosis in all cell types. The downstream effect on CA9 and the cell's ability to regulate its intracellular pH are also critical. Some cell lines may have compensatory mechanisms to maintain pH homeostasis despite NF-κB activation. It is important to measure both NF-κB activation and the downstream consequences (CA9 downregulation and intracellular pH increase) to get a complete picture of the cellular response to JTC-801.
V. Detailed Experimental Protocols
A. cAMP Accumulation Assay (for ORL1/NOP Antagonism)
Cell Seeding: Seed ORL1/NOP-expressing cells (e.g., HeLa-hORL1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
Cell Culture: Culture cells overnight at 37°C in a 5% CO2 incubator.
Reagent Preparation:
Prepare a stock solution of JTC-801 in DMSO.
Prepare a stock solution of a known ORL1/NOP agonist (e.g., nociceptin) in an appropriate solvent.
Prepare a stock solution of forskolin in DMSO.
Prepare assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
Assay Procedure:
Wash cells once with serum-free medium.
Add assay buffer to each well and incubate for 10-15 minutes at 37°C.
Add serial dilutions of JTC-801 to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
Add the ORL1/NOP agonist at its EC80 concentration to all wells except the basal control.
Add forskolin to all wells to stimulate adenylate cyclase.
Incubate for 15-30 minutes at 37°C.
cAMP Measurement:
Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
Measure intracellular cAMP levels using a plate reader.
Data Analysis:
Calculate the percentage of inhibition of the agonist-induced effect by JTC-801.
Plot the data and determine the IC50 value for JTC-801.
B. Cell Viability Assay (MTT Assay for Alkaliptosis)
Cell Seeding: Seed cancer cells (e.g., PANC1) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
Cell Culture: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
Treatment:
Prepare serial dilutions of JTC-801 in culture medium.
Remove the old medium and add the JTC-801-containing medium to the respective wells.
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest JTC-801 treatment.
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
MTT Addition:
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Formazan Solubilization:
Carefully remove the MTT-containing medium.
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
Express the results as a percentage of the vehicle-treated control.
Plot a dose-response curve and calculate the IC50 value.
C. Western Blot for CA9 Expression
Cell Culture and Treatment:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with JTC-801 at the desired concentrations and for the appropriate duration.
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Collect the lysate and centrifuge to pellet cell debris.
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against CA9 overnight at 4°C.
Wash the membrane with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane with TBST.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
Quantify the band intensities and normalize the CA9 signal to the loading control.
JTC-801 Dosage Adjustment for Different Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of JTC-801 for various animal models. JTC-801 is a potent and selectiv...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of JTC-801 for various animal models. JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It is an orally active compound that has demonstrated analgesic effects in multiple animal studies, showing particular promise for neuropathic pain and allodynia.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTC-801?
A1: JTC-801 is a selective antagonist of the NOP receptor.[1] By blocking the activity of the endogenous ligand N/OFQ at this receptor, it modulates downstream signaling pathways. In the context of pain and anxiety, this antagonism has been shown to reverse hyperalgesia and allodynia.[3] In other cellular contexts, such as cancer, JTC-801 has been observed to influence pathways like the PI3K-Akt-mTOR and NF-κB signaling cascades.
Q2: What are the established dosage ranges for JTC-801 in common animal models?
A2: Established dosages for JTC-801 are primarily available for mouse and rat models. The effective dose can vary significantly depending on the administration route and the experimental model. For a detailed summary of reported dosages, please refer to the Data Presentation section below.
Q3: Is there any information on JTC-801 dosage for non-human primates?
A3: Currently, there is no publicly available literature detailing the use and established dosage of JTC-801 in non-human primate models. In such cases, researchers should start with a dose-range finding study. A theoretical starting dose can be estimated using allometric scaling from established rodent data. A detailed guide on how to perform this calculation is provided in the Experimental Protocols section.
Q4: What are the known side effects or toxicity of JTC-801?
A4: At higher doses or with repeated administration, some localized inflammation at the injection site has been reported in rats. Preclinical safety and toxicology studies are crucial for any new experimental setup. It is recommended to conduct thorough safety pharmacology and toxicology assessments as part of the experimental design.
Q5: How should I prepare and store JTC-801?
A5: JTC-801 is soluble in DMSO and ethanol. For in vivo studies, it has been prepared in vehicles such as 3% DMSO and 0.05% hydroxypropylcellulose. It is important to refer to the manufacturer's instructions for specific solubility and stability information. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Data Presentation
The following table summarizes the reported dosages of JTC-801 used in various experimental settings in mice and rats. This information can serve as a starting point for designing new experiments.
Animal Model
Experimental Context
Route of Administration
Dosage Range
Observed Effect
Reference
Mouse
Nociceptin-induced allodynia
Intravenous (i.v.)
0.01 mg/kg
Antagonized allodynia
Nociceptin-induced allodynia
Oral (p.o.)
1 mg/kg
Antagonized allodynia
Hot-plate test (acute pain)
Intravenous (i.v.)
0.01 mg/kg (MED)
Prolonged escape response latency
Hot-plate test (acute pain)
Oral (p.o.)
1 mg/kg (MED)
Prolonged escape response latency
Sciatic nerve injury (neuropathic pain)
Intraperitoneal (i.p.)
0.1 - 10 mg/kg
Anti-allodynic effects
Rat
Formalin test (acute pain)
Intravenous (i.v.)
0.01 mg/kg (MED)
Reduced nociceptive response
Formalin test (acute pain)
Oral (p.o.)
1 mg/kg (MED)
Reduced nociceptive response
Post-traumatic stress disorder (PTSD) model
Intraperitoneal (i.p.)
6 mg/kg (once daily)
Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Chronic constrictive injury (neuropathic pain)
Intraperitoneal (i.p.)
1 mg/kg (twice daily)
Efficacy in reducing pain
Spinal nerve ligation (neuropathic pain)
Oral (p.o.)
3 mg/kg (single dose)
Increased withdrawal latency
Neuropathic pain model
Oral (in food)
0.03% - 0.06% of food
Alleviated heat-evoked hyperalgesia
MED: Minimum Effective Dose
Experimental Protocols
General Protocol for Dose-Range Finding Study
When establishing a new animal model or using a species for which there is no prior dosage information (e.g., non-human primates), a dose-range finding study is essential.
Literature Review & Allometric Scaling:
Thoroughly review existing literature for JTC-801 dosages in other species.
If no data exists for the target species, use allometric scaling from a known species (e.g., rat) to estimate a starting dose. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, which can then be adapted for other species based on body surface area ratios. A simplified approach is to use conversion factors.
Example: Allometric Scaling from Rat to Cynomolgus Monkey (Theoretical)
Step 1: Identify a well-tolerated and effective dose in rats. From the literature, 6 mg/kg (i.p.) was effective in a rat PTSD model.
Step 2: Use a conversion factor to estimate the equivalent dose in the new species. The conversion factor (Km) is based on body weight and metabolic rate.
Km for rat = 6
Km for monkey = 12
Step 3: Calculate the estimated dose.
Dose (Monkey) = Dose (Rat) x [Km (Rat) / Km (Monkey)]
Dose (Monkey) = 6 mg/kg x (6 / 12) = 3 mg/kg
This provides a theoretical starting point. It is crucial to begin with a dose significantly lower than this estimation and escalate cautiously.
Experimental Design:
Use a small number of animals per group.
Start with a low dose (e.g., 1/10th of the estimated effective dose).
Include a vehicle control group.
Administer the drug via the intended route.
Monitor animals closely for any signs of toxicity or adverse effects (e.g., changes in behavior, weight loss, signs of distress).
Gradually escalate the dose in subsequent groups until the desired pharmacological effect is observed or signs of toxicity appear.
Data Collection:
Record all observations systematically.
Measure relevant physiological and behavioral parameters.
Collect blood samples for pharmacokinetic analysis if possible.
Protocol for JTC-801 Administration in a Rat Neuropathic Pain Model
This protocol is based on a study investigating the effects of JTC-801 in a rat model of post-traumatic stress disorder with pain symptoms.
Animals: Male Sprague Dawley rats.
Housing: Individually housed throughout the study period.
Drug Preparation: Prepare JTC-801 in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.
Dosage and Administration:
Administer JTC-801 at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.
Administer once daily for the duration of the treatment period (e.g., 14 days).
A control group should receive an equivalent volume of the vehicle.
Behavioral Testing:
Assess mechanical allodynia using von Frey filaments.
Assess thermal hyperalgesia using a plantar test.
Evaluate anxiety-like behavior using an elevated plus maze.
Biochemical Analysis:
At the end of the study, collect blood and cerebrospinal fluid (CSF) to measure N/OFQ levels.
Collect brain tissue (e.g., amygdala, hippocampus, periaqueductal gray) to analyze NOP receptor protein and gene expression via immunoblotting and real-time PCR, respectively.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
No observable effect at expected dosage
- Incorrect dose calculation or preparation.- Poor bioavailability via the chosen administration route.- Insufficient drug concentration at the target site.- Animal model is not sensitive to JTC-801.
- Double-check all calculations and ensure proper solubilization of the compound.- Consider a different route of administration (e.g., i.v. or i.p. instead of p.o.).- Increase the dose in a stepwise manner.- Verify the expression and function of the NOP receptor in your animal model.
High variability in results
- Inconsistent drug administration.- Individual differences in animal metabolism.- Variability in the induction of the experimental model.
- Ensure consistent timing and technique for drug administration.- Increase the number of animals per group.- Refine the experimental model to reduce variability in the baseline phenotype.
- Dose is too high.- The vehicle is causing irritation.- Off-target effects of the drug.
- Reduce the dosage.- Administer a vehicle-only control to assess its effects.- Consider a different formulation or route of administration to minimize local irritation.
Compound precipitates out of solution
- Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.
- Consult the manufacturer's data sheet for optimal solvents.- Prepare fresh solutions for each experiment.- Consider using a co-solvent or a different vehicle formulation.
JTC-801: A Comparative Analysis of Selectivity for the Nociceptin/Orphanin FQ (NOP) Receptor
Guide for Researchers, Scientists, and Drug Development Professionals JTC-801 is a potent and selective, non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or o...
Author: BenchChem Technical Support Team. Date: November 2025
Guide for Researchers, Scientists, and Drug Development Professionals
JTC-801 is a potent and selective, non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like1 (ORL-1).[1][2][3] As the fourth member of the opioid receptor family, the NOP receptor system presents a distinct pharmacological profile compared to the classical mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.[4][5] This guide provides an objective comparison of JTC-801's selectivity for the NOP receptor over other opioid receptors, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinity and Selectivity
The selectivity of JTC-801 is primarily demonstrated through competitive radioligand binding assays, which determine the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand, with a lower Kᵢ indicating higher binding affinity.
Table 1: JTC-801 Binding Affinity (Kᵢ) at Opioid Receptors
¹ Kᵢ values for MOP, KOP, and DOP are estimated based on the reported selectivity ratios relative to the NOP Kᵢ of 8.2 nM.
Table 2: JTC-801 Selectivity Ratios Relative to NOP Receptor
Comparison
Selectivity Fold (NOP vs. Other)
Reference
MOP (μ)
~12.5-fold
KOP (κ)
~129-fold
| DOP (δ) | ~1055-fold | |
These data clearly illustrate that JTC-801 possesses a significant binding preference for the NOP receptor over the classical opioid receptors.
Functional assays further corroborate this selectivity. In studies using rat brain membranes, JTC-801 effectively inhibited N/OFQ-stimulated [³⁵S]-GTPγS binding (a measure of G-protein activation) but had no effect on the MOP-selective agonist DAMGO's ability to stimulate binding. Furthermore, the antinociceptive effects of JTC-801 in animal models are not blocked by the general opioid antagonist naloxone, providing in vivo evidence that its mechanism of action is independent of classical opioid receptors.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine the binding affinity and functional antagonism of compounds like JTC-801.
This assay measures the ability of an unlabeled compound (JTC-801) to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
Receptor Source: Cell membranes prepared from cell lines stably expressing the human NOP, MOP, DOP, or KOP receptor (e.g., HEK293, CHO, HeLa cells).
Radioligands: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).
Test Compound: JTC-801 dissolved in an appropriate solvent (e.g., DMSO).
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
Detection: Liquid scintillation counter.
Procedure:
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of JTC-801.
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radiolabeled, high-affinity ligand like naloxone).
Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
Termination: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of JTC-801 to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, NaCl, and EDTA.
Procedure:
Pre-incubation: Incubate cell membranes with the antagonist (JTC-801) at various concentrations.
Activation: Add the agonist (at its EC₅₀ concentration) and [³⁵S]-GTPγS to initiate the reaction.
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
Termination & Measurement: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]-GTPγS via liquid scintillation counting.
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]-GTPγS binding against the log concentration of JTC-801. This allows for the determination of the antagonist's IC₅₀ value, reflecting its functional potency.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
NOP and classical opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαᵢ/ₒ proteins. Activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity.
Caption: NOP receptor signaling pathway and antagonism by JTC-801.
Caption: General signaling pathway for classical opioid receptors.
Experimental Workflow
The process of determining receptor selectivity involves a systematic series of experiments to compare the binding and functional activity of a compound across different receptor subtypes.
JTC-801 in the Landscape of NOP Receptor Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel analgesi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel analgesics and therapeutics for other neurological disorders. Antagonism of the NOP receptor has shown promise in preclinical models of pain, depression, and Parkinson's disease. This guide provides a comparative analysis of the efficacy of JTC-801, a selective NOP receptor antagonist, against other notable antagonists, supported by available experimental data.
Quantitative Comparison of NOP Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of JTC-801 and other key NOP receptor antagonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
JTC-801 has demonstrated significant anti-nociceptive effects in various animal models of pain. In the mouse hot-plate test, JTC-801 prolonged the escape response latency with minimum effective doses (MED) of 0.01 mg/kg (i.v.) and 1 mg/kg (p.o.). In the rat formalin test, it reduced both the first and second phases of the nociceptive response at the same MEDs. Notably, the anti-nociceptive action of JTC-801 was not inhibited by the general opioid antagonist naloxone, indicating its mechanism of action is independent of classical opioid receptors. Furthermore, JTC-801 has been shown to reverse mechanical allodynia and thermal hyperalgesia in a rat model of post-traumatic stress disorder (PTSD).
NOP Receptor Signaling and Antagonism
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the NOP receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. NOP receptor antagonists, such as JTC-801, competitively bind to the receptor, blocking the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ) and preventing the downstream signaling events.
Validation
Unraveling the Mechanism: JTC-801's Anti-Allodynic Effects are Independent of Classical Opioid Pathways
JTC-801 has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain, offering a promising alternative to traditional opioid analgesics. A key differentiator of JTC-801 is its mechanis...
Author: BenchChem Technical Support Team. Date: November 2025
JTC-801 has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain, offering a promising alternative to traditional opioid analgesics. A key differentiator of JTC-801 is its mechanism of action, which operates outside the pathways targeted by morphine and other opioids. This distinction is critical, as it suggests that JTC-801 may be devoid of the common adverse side effects associated with opioid use, such as respiratory depression, tolerance, and dependence.
JTC-801 vs. Classical Opioids: A Comparative Overview
Feature
JTC-801
Classical Opioids (e.g., Morphine)
Primary Target
Nociceptin/Orphanin FQ (NOP) Receptor
Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptors
Mechanism of Action
Antagonist of the NOP receptor, blocking the effects of the endogenous ligand N/OFQ.
Agonists of opioid receptors, mimicking the effects of endogenous opioids like endorphins.
Effect on Allodynia
Reverses tactile allodynia in various preclinical models.[1]
Can be effective for some types of pain but can also induce hyperalgesia and allodynia with chronic use.
Naloxone Challenge
Anti-nociceptive effects are not blocked by naloxone.[2][3]
Analgesic effects are readily reversed by naloxone.
Potential Side Effects
Preclinical studies suggest a lower side effect profile compared to opioids.
High potential for tolerance, dependence, respiratory depression, and constipation.
Experimental Validation with Naloxone
The definitive evidence for JTC-801's non-opioid mediated analgesia comes from direct challenge studies with naloxone. In a key study, the anti-nociceptive action of JTC-801 was examined in the rat formalin test, a model of inflammatory pain. The results unequivocally demonstrated that pre-treatment with naloxone did not inhibit the analgesic effects of JTC-801.[2][3]
Experimental Protocol: Naloxone Challenge in the Rat Formalin Test
This protocol outlines the methodology used to validate the non-opioid mediated anti-nociceptive effects of JTC-801.
1. Animal Model:
Male Sprague-Dawley rats are used.
Animals are housed under standard laboratory conditions with free access to food and water.
All experiments are conducted in accordance with ethical guidelines for animal research.
2. Drug Administration:
JTC-801: Administered either intravenously (i.v.) at a dose of 0.01 mg/kg or orally (p.o.) at 1 mg/kg.
Naloxone: Administered subcutaneously (s.c.) at a dose of 10 mg/kg.
Formalin: A 5% formalin solution is injected into the plantar surface of the rat's hind paw to induce a biphasic pain response.
3. Experimental Procedure:
Rats are pre-treated with naloxone (10 mg/kg, s.c.).
Following the naloxone pre-treatment, JTC-801 is administered at the specified doses.
After the administration of JTC-801, formalin is injected into the hind paw.
Nociceptive behavior (licking and biting of the injected paw) is observed and quantified during the two distinct phases of the formalin test: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
4. Data Analysis:
The duration of nociceptive behavior is recorded and compared between different treatment groups: vehicle control, JTC-801 alone, and naloxone + JTC-801.
Statistical analysis is performed to determine if there is a significant difference in the anti-nociceptive effect of JTC-801 in the presence and absence of naloxone.
No significant difference compared to JTC-801 alone
No significant difference compared to JTC-801 alone
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of JTC-801 and classical opioids, as well as the experimental workflow for the naloxone challenge study.
Cross-Validation of JTC-801's Anticancer Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JTC-801's effects across various cancer cell lines. It includes supporting experimental data, detailed pr...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JTC-801's effects across various cancer cell lines. It includes supporting experimental data, detailed protocols, and a look at alternative therapeutic strategies.
JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2][3][4] This guide synthesizes findings from multiple studies to offer a cross-validation of its efficacy in different cancer models, providing a valuable resource for preclinical research and development.
Mechanism of Action: Inducing a Novel Form of Cell Death
JTC-801 primarily induces a pH-dependent, non-apoptotic form of cell death termed "alkaliptosis".[1] This process is initiated by the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase IX (CA9). CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment, and its downregulation leads to intracellular alkalinization and subsequent cell death.
In some cancer cell lines, such as melanoma and liver cancer, the anti-proliferative and pro-apoptotic effects of JTC-801 have also been linked to the inhibition of the PI3K-Akt-mTOR signaling pathway.
Comparative Efficacy Across Cancer Cell Lines
JTC-801 has demonstrated cytotoxic effects across a broad spectrum of cancer cell lines, with notable sensitivity observed in pancreatic, melanoma, prostate, kidney, and central nervous system (CNS) cancers. The following tables summarize the half-maximal inhibitory concentration (IC50) values of JTC-801 in various cancer cell lines as reported in different studies.
Table 1: IC50 Values of JTC-801 in Pancreatic Cancer Cell Lines
Cell Line
IC50 (µM)
Reference
PANC-1
~5
MiaPaCa-2
~5
CFPAC-1
~10
PANC2.03
~10
BxPc3
~10
CAPAN2
~10
Table 2: IC50 Values of JTC-801 in Melanoma, Prostate, Kidney, and CNS Cancer Cell Lines
Cancer Type
Cell Line
IC50 (µM)
Reference
Melanoma
M14
Not explicitly stated, but effective at suppressing proliferation
Prostate
PC-3
~10
Kidney
786-0
~10
CNS
SF-295
~10
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of JTC-801 are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Compound Treatment: Treat the cells with various concentrations of JTC-801 (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.
Cell Lysis: After treatment with JTC-801, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and β-actin overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
Incubation: Incubate the plate at 37°C for 24-48 hours.
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
Quantification: Count the number of stained cells in several random fields under a microscope.
Visualizing the Pathways and Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
JTC-801's Efficacy in Modulating Akt Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Western blot validation of JTC-801's effect on Akt phosphorylation, with a comparative look at alternative inhibitors. JTC-801, a s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Western blot validation of JTC-801's effect on Akt phosphorylation, with a comparative look at alternative inhibitors.
JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] A key mechanism underlying these effects is the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and metabolism. This guide provides a comprehensive overview of the Western blot validation of JTC-801's impact on Akt phosphorylation, a pivotal event in this pathway, and compares its activity with other established Akt inhibitors.
Comparative Analysis of Akt Phosphorylation Inhibitors
For a comprehensive understanding of JTC-801's potency, this guide includes a comparison with other well-characterized Akt inhibitors. The following table summarizes the available data on the inhibitory concentrations of JTC-801 and its alternatives.
Inhibitor
Target(s)
Cell Line(s)
Effective Concentration / IC50
Reference(s)
JTC-801
PI3K/Akt/mTOR pathway
M14 Melanoma, Hep G2 Hepatoblastoma, U2OS Osteosarcoma
Significant reduction in p-Akt at 10 µM
Perifosine
Akt (allosteric inhibitor)
MM.1S multiple myeloma
IC50: 4.7 µM
MK-2206
Akt1, Akt2, Akt3 (allosteric inhibitor)
Cell-free assays
IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)
GSK2141795 (Uprosertib)
Akt1, Akt2, Akt3 (ATP-competitive inhibitor)
Cell-free assays
IC50: 180 nM (Akt1), 328 nM (Akt2), 38 nM (Akt3)
Visualizing the Mechanism and Workflow
To elucidate the biological context and experimental procedure, the following diagrams have been generated.
PI3K/Akt/mTOR pathway and JTC-801's point of inhibition.
Step-by-step workflow for Western blot analysis.
Experimental Protocols
A detailed protocol for the Western blot analysis of Akt phosphorylation is provided below. This protocol is a synthesis of standard procedures and can be adapted based on specific cell lines and laboratory conditions.
1. Cell Culture and Treatment:
Plate cells (e.g., M14 melanoma, Hep G2 hepatoblastoma, or U2OS osteosarcoma) in appropriate culture dishes and grow to 70-80% confluency.
Treat cells with JTC-801 at the desired concentrations (e.g., a dose-response from 1 to 20 µM, with 10 µM being a key concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
For comparison, treat parallel cultures with alternative inhibitors such as Perifosine, MK-2206, or GSK2141795 at their respective effective concentrations.
2. Cell Lysis and Protein Quantification:
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10%).
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C with gentle agitation.
Wash the membrane extensively with TBST to remove unbound primary antibody.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
Wash the membrane again with TBST.
For detection, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
5. Stripping and Re-probing for Total Akt:
To normalize the p-Akt signal, the same membrane can be stripped of the bound antibodies using a stripping buffer.
After stripping, re-block the membrane and probe with a primary antibody for total Akt.
Follow the same immunodetection steps as described above.
6. Data Analysis:
Quantify the band intensities for both p-Akt and total Akt using densitometry software.
Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading.
Compare the normalized p-Akt levels in the JTC-801-treated samples to the vehicle-treated control to determine the extent of inhibition.
This comprehensive guide provides researchers with the necessary information to validate the effect of JTC-801 on Akt phosphorylation and to objectively compare its performance with other commercially available Akt inhibitors. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments in the field of cancer research and drug development.
JTC-801 and Cell Death: A Comparative Analysis of Apoptosis and Alkaliptosis Pathways
A critical examination of the conflicting evidence surrounding JTC-801's mechanism of action in inducing cell death. This guide compares studies presenting JTC-801 as a caspase-3-activating apoptosis inducer with researc...
Author: BenchChem Technical Support Team. Date: November 2025
A critical examination of the conflicting evidence surrounding JTC-801's mechanism of action in inducing cell death. This guide compares studies presenting JTC-801 as a caspase-3-activating apoptosis inducer with research identifying it as a trigger for a novel pH-dependent cell death pathway known as alkaliptosis.
Introduction
JTC-801, a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has garnered attention for its potential as an anti-cancer agent.[1] However, the precise mechanism by which it induces cell death is a subject of conflicting scientific reports. While some studies indicate that JTC-801 triggers apoptosis, characterized by the activation of effector caspases like caspase-3, other significant research suggests a different, caspase-independent pathway called alkaliptosis.[1][2][3] This guide provides an objective comparison of these findings to offer researchers a comprehensive understanding of the current, nuanced landscape of JTC-801-induced cell death.
Comparative Analysis of JTC-801's Effects on Cell Death Pathways
The primary discrepancy in the literature lies in whether JTC-801 induces classical apoptosis or an alternative cell death mechanism. The following table summarizes the key findings from conflicting studies.
Study Focus
Cell Lines
Proposed Mechanism of Cell Death
Caspase-3 Activation
Supporting Evidence
Apoptosis Induction
Colon Cancer (HCT116, HT-29)[1], Osteosarcoma (U2OS), Ovarian Cancer (SKOV3)
Apoptosis via PI3K pathway inhibition
Yes , significant increase in Active Caspase-3 levels.
Western blot analysis showed increased levels of Bax and Active Caspase-3, and decreased Bcl-2.
Alkaliptosis Induction
Pancreatic Ductal Adenocarcinoma (PANC1, MiaPaCa2), and a panel of 60 other cancer cell lines
Alkaliptosis, a pH-dependent regulated necrosis
No , JTC-801 did not induce cleavage of caspase-3 or PARP.
Western blot analysis showed no change in cleaved caspase-3. Cell death was not prevented by apoptosis inhibitors (Z-VAD-FMK).
Signaling Pathways: Apoptosis vs. Alkaliptosis
The proposed signaling pathways for JTC-801 are fundamentally different. One pathway culminates in the activation of caspase-3, a hallmark of apoptosis, while the other involves NF-κB activation and intracellular alkalinization, leading to alkaliptosis.
Caption: Proposed apoptotic pathway induced by JTC-801 in certain cancer cells.
Caption: Proposed alkaliptosis pathway induced by JTC-801.
Experimental Protocols
To aid researchers in evaluating the effects of JTC-801, the following are detailed methodologies for key experiments.
Western Blot for Caspase-3 Cleavage
This protocol is used to detect the active (cleaved) form of caspase-3, a key indicator of apoptosis.
Cell Lysis:
Treat cells with JTC-801 at desired concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
Harvest cells and wash with ice-cold PBS.
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant containing the protein lysate.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Transfer:
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
Perform electrophoresis to separate proteins by size.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Detection:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize the protein bands using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis.
Caspase-3 Colorimetric Activity Assay
This assay quantifies the enzymatic activity of caspase-3.
Sample Preparation:
Induce apoptosis in cells by treating with JTC-801.
Lyse the cells according to the kit manufacturer's protocol (typically involving a specific lysis buffer).
Centrifuge to pellet cell debris and collect the supernatant.
Measure protein concentration of the lysate.
Assay Reaction:
In a 96-well plate, add a specified amount of protein lysate to each well.
Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).
Add the reaction mixture to each well.
Incubate the plate at 37°C for 1-2 hours.
Measurement:
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which directly correlates with caspase-3 activity.
Data Analysis:
Compare the absorbance of JTC-801-treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Caption: Experimental workflow for a colorimetric caspase-3 activity assay.
Conclusion
The available evidence on JTC-801's mechanism of inducing cell death is conflicting. While studies in colon, ovarian, and osteosarcoma cancer cells suggest it promotes apoptosis through caspase-3 activation, compelling research in pancreatic cancer and other cell lines demonstrates a caspase-independent mechanism termed alkaliptosis. This suggests that JTC-801's mode of action may be cell-type dependent. For researchers investigating this compound, it is crucial to not presume a single mechanism. We recommend performing comprehensive cell death analyses, including assays for caspase-3 activation, PARP cleavage, and intracellular pH measurements, to elucidate the specific pathway active in their model system. This comparative approach is essential for the accurate interpretation of experimental data and the future development of JTC-801 as a potential therapeutic agent.
JTC-801 Demonstrates Novel Anti-Tumor Activity in Pancreatic Cancer Models, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release Researchers and drug development professionals in oncology are closely following the development of JTC-801, a novel compound that has shown significant anti-tumor effects in preclinical pancreatic...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
Researchers and drug development professionals in oncology are closely following the development of JTC-801, a novel compound that has shown significant anti-tumor effects in preclinical pancreatic cancer models. Unlike standard chemotherapies that target rapidly dividing cells, JTC-801 induces a unique form of pH-dependent cell death known as alkaliptosis, presenting a promising new therapeutic avenue for a notoriously difficult-to-treat cancer. This guide provides a comprehensive comparison of JTC-801's performance with that of standard chemotherapy agents, based on available preclinical data.
Mechanism of Action: A Departure from Conventional Cytotoxicity
Standard chemotherapies, such as gemcitabine and the FOLFIRINOX regimen (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin), primarily work by inducing DNA damage and interfering with cellular metabolism, leading to apoptosis in rapidly proliferating cancer cells.
In contrast, JTC-801 operates through a distinct signaling pathway. It activates the transcription factor NF-κB, which in turn suppresses the expression of Carbonic Anhydrase 9 (CA9).[1] CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment. Its downregulation by JTC-801 leads to an increase in intracellular pH, triggering alkaliptosis, a novel form of programmed cell death.[1]
JTC-801 Signaling Pathway
Preclinical Efficacy: JTC-801 in Pancreatic Cancer Models
Studies utilizing various pancreatic cancer models have demonstrated the in vivo efficacy of JTC-801. The following tables summarize key findings from these preclinical studies.
Table 1: Efficacy of JTC-801 in Pancreatic Cancer Xenograft and Genetically Engineered Mouse Models
Standard Chemotherapy Performance in Pancreatic Cancer Models
For comparison, the following tables summarize representative data for standard chemotherapies, gemcitabine and FOLFIRINOX, in similar preclinical pancreatic cancer models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison with JTC-801.
Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Mouse Models
Model Type
Cell Line / Strain
Treatment Regimen
Key Outcomes
Reference
Xenograft
Panc185
Not specified
Tumor growth inhibition.
Patient-Derived Xenograft (PDX)
Not specified
100 mg/kg gemcitabine, weekly
Initial tumor response followed by regrowth (resistance).
Orthotopic
Human pancreatic GER tumor cells
100 mg/kg gemcitabine, i.v. on days 6, 9, 12, 15
Increased median survival time compared to control.
Table 3: Efficacy of FOLFIRINOX in Pancreatic Cancer Mouse Models
Model Type
Cell Line / Strain
Treatment Regimen
Key Outcomes
Reference
Spontaneous (KPC mice)
KPC
Two cycles of mFOLFIRINOX
Median OS of 15 days (vs. 6.5 days in control).
Orthotopic
Murine PDAC cells (Hy15549, Han4.13)
Two intravenous doses of FOLFIRINOX
Significant reduction in tumor size and increased apoptosis.
Experimental Protocols
JTC-801 Administration in Mouse Models
Xenograft Model: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated orally with JTC-801 (e.g., 20 mg/kg daily). Tumor volume and weight are monitored.
Orthotopic Model: Pancreatic cancer cells derived from KPC mice (Pdx1-Cre;KRasG12D/+;Tp53R172H/+) are surgically implanted into the pancreas of C57BL/6 mice. Treatment with JTC-801 is initiated, and survival, tumor size, and weight are assessed.
Metastasis Model: KPC cells are injected into the tail vein of C57BL/6 mice to establish lung metastases. Mice are then treated with JTC-801, and the number of metastatic nodules is quantified.
Genetically Engineered Mouse Model (GEMM): KCH mice (Pdx-1-Cre;KrasG12D/+ crossed with Hmgb1flox/flox mice) that spontaneously develop pancreatic tumors are treated with JTC-801, and survival is the primary endpoint.
General Experimental Workflow
Standard Chemotherapy Administration in Mouse Models
Gemcitabine: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses around 100-120 mg/kg, often in cycles (e.g., twice weekly for several weeks).
FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin administered intravenously. Dosing schedules in mice are adapted from clinical protocols and can be complex, often involving multiple injections per cycle.
Conclusion
JTC-801 presents a novel and promising approach to treating pancreatic cancer by inducing alkaliptosis, a mechanism distinct from that of standard cytotoxic chemotherapies. Preclinical data in various mouse models demonstrate its ability to inhibit tumor growth and prolong survival. While direct comparative studies with standard-of-care agents like gemcitabine and FOLFIRINOX are lacking, the available evidence suggests that JTC-801 has significant anti-tumor activity and warrants further investigation as a potential new therapy for pancreatic cancer. Future head-to-head preclinical and clinical trials will be crucial to fully elucidate its therapeutic potential relative to current treatment options.
Personal protective equipment for handling Jtc-801
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling JTC-801. Adherence to these procedures is critical for ensuring personal safety...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling JTC-801. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling JTC-801, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation.[1] The following table summarizes the required PPE.
Protection Type
Specific Requirement
Rationale
Hand Protection
Chemical impermeable gloves (complying with EU Directive 89/686/EEC and standard EN 374)
Safety glasses with side-shields or a full-face respirator if exposure limits are exceeded or irritation occurs.
To protect eyes from dust, splashes, and vapors.[1]
Skin and Body Protection
Fire/flame resistant and impervious clothing, suitable protective clothing.
To prevent skin contact and protect from fire hazards.[1]
Respiratory Protection
A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus is necessary.
To avoid inhalation of dust, mists, gases, or vapors.[1]
II. Safe Handling and Operational Plan
Safe handling practices are paramount to minimize exposure and prevent accidents.
A. Engineering Controls and Work Environment:
Ventilation: Always handle JTC-801 in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations.
Ignition Sources: Remove all sources of ignition as a precautionary measure. Use non-sparking tools to prevent fire caused by electrostatic discharge.
Emergency Preparedness: Set up emergency exits and a risk-elimination area.
B. Procedural Workflow for Handling JTC-801:
The following diagram outlines the standard procedure for handling JTC-801 in a laboratory setting.
Caption: Workflow for the safe handling of JTC-801, from preparation to post-handling procedures.
III. Emergency Procedures
In case of accidental exposure, immediate action is crucial.
Exposure Route
First Aid Measures
Inhalation
Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact
Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact
Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion
Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
IV. Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
A. Spill Response:
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.
Ventilate: Ensure adequate ventilation.
Contain: Prevent further leakage or spillage if it is safe to do so.
Clean-up: Use personal protective equipment during clean-up. Avoid dust formation.
Environmental Protection: Do not let the chemical enter drains. Discharge into the environment must be avoided.
B. Disposal:
Follow all federal, state, and local regulations for hazardous waste disposal.
Contaminated packaging should be disposed of in the same manner as the product itself.
V. Storage
Proper storage is necessary to maintain the integrity of JTC-801 and ensure safety.
Storage Condition
Requirement
Container
Store in a tightly closed container.
Environment
Store in a dry, cool, and well-ventilated place.
Incompatibilities
Store apart from foodstuff containers or incompatible materials.
VI. Chemical and Physical Properties
The following table summarizes key properties of JTC-801.
Property
Value
Molecular Formula
C₂₆H₂₅N₃O₂·HCl
Molecular Weight
447.96 g/mol
CAS Number
244218-51-7
This information is intended for trained laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) for JTC-801 before handling.